molecular formula C20H28O4 B602773 ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid CAS No. 77658-39-0

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Cat. No.: B602773
CAS No.: 77658-39-0
M. Wt: 332.4 g/mol
InChI Key: AURKCYFYZBQUIZ-LJIVFDACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is a natural product found in Pteris semipinnata with data available.

Properties

CAS No.

77658-39-0

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,4S,5R,9R,10R,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m0/s1

InChI Key

AURKCYFYZBQUIZ-LJIVFDACSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)C)C(=O)O

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes associated signaling pathways.

Chemical and Physical Properties

This compound, also known as Pterisolic Acid B, is a tetracyclic diterpenoid. The core structure consists of a kaurane (B74193) skeleton, characterized by a perhydrophenanthrene system fused to a cyclopentane (B165970) ring. Key functional groups include a hydroxyl group at the C-9 position, a ketone at C-15, and a carboxylic acid at C-19.

PropertyValue
Molecular Formula C₂₀H₂₈O₄
Molecular Weight 348.44 g/mol
CAS Number 1401419-86-0
Class Diterpenoid, ent-Kaurane
Natural Source Pteris semipinnata L.[1][2][3][4]

Biological Activities

Diterpenoids isolated from Pteris semipinnata have demonstrated significant biological activities, including cytotoxic and anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related compounds from the same plant provide strong indicators of its potential bioactivities.

Cytotoxic Activity

Several diterpenoids from Pteris semipinnata exhibit potent cytotoxic effects against various human cancer cell lines. A study on five constituents from this plant demonstrated that compounds designated 5F, 6F, and A have strong, dose-dependent cytotoxicity.[5] Compound 6F was identified as the most active, with IC₅₀ values presented in the table below.[5] While the specific IC₅₀ values for this compound are not explicitly stated in the reviewed literature, its structural similarity to these active compounds suggests it likely possesses comparable cytotoxic properties. The antitumor activity is linked to the α,β-unsaturated cyclopentanone (B42830) moiety in the structure.[5]

Table 1: Cytotoxicity of Compound 6F from Pteris semipinnata [5]

Cell LineCancer TypeIC₅₀ (µg/mL) after 72h
HePG IIHuman Liver Adenocarcinoma0.343 ± 0.003
SPC-A-1Human Lung Adenocarcinoma0.115 ± 0.022
MGC-803Human Gastric Adenocarcinoma0.590 ± 0.032
CNE-2ZHuman Nasopharyngeal Carcinoma0.328 ± 0.066
BEL-7402Human Liver Adenocarcinoma0.221 ± 0.058
Anti-inflammatory and Antioxidant Activity

Pterisolic acid D, a structurally related compound from the same plant, has been noted for its significant anti-inflammatory and antioxidant activities.[6] This suggests that this compound may also contribute to the traditional medicinal uses of Pteris semipinnata for treating inflammatory conditions. The anti-inflammatory effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key inflammatory pathways.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are not fully elucidated, research on pterisolic acids and other ent-kaurane diterpenoids provides strong indications of their molecular mechanisms.

Pterisolic acid B has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by targeting a specific cysteine residue (C171) within the BTB domain of Keap1.[1] Activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Ubiquitination & Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation Pterisolic_Acid_B ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid (Pterisolic Acid B) Pterisolic_Acid_B->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Isolation_Workflow Start Dried, powdered Pteris semipinnata plant material Extraction Ethanol Extraction Start->Extraction Fractionation Fractionation over Activated Charcoal Column (Elution with Ethanol-Chloroform) Extraction->Fractionation Chromatography Silica Gel Column Chromatography (Elution with Chloroform-Methanol) Fractionation->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Final_Product This compound and other diterpenoids Purification->Final_Product

References

An In-depth Technical Guide on ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds are characterized by a bridged bicyclo[3.2.1]octane ring system. While specific research on this compound is limited, it is a constituent of the fern Pteris semipinnata, a plant known to be a rich source of bioactive ent-kaurane diterpenoids.[1][2][3] The biological activities of diterpenoids from this plant, and the broader ent-kaurane class, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases.[4][5][6]

This technical guide provides a comprehensive overview of the chemical structure and, by extension, the probable biological activities and mechanisms of action of this compound, based on data from closely related and co-isolated analogues.

Chemical Structure and Physicochemical Properties

The core structure of this compound is the ent-kaurane skeleton. The systematic IUPAC name is (1R,4S,5R,9R,10R,13R,14R)-10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid.

Table 1: Physicochemical Properties of ent-kaurane Diterpenoids

PropertyThis compoundent-15-Oxo-kaur-16-en-19-oic acid
Molecular Formula C₂₀H₃₀O₄C₂₀H₂₈O₃
Molecular Weight 334.4 g/mol [7]316.4 g/mol [8][9]
Appearance Powder[7]Solid[8]
pKa (Predicted) 4.57 ± 0.70[7]Not available
Melting Point Not available211 - 213 °C[8]
XLogP3-AA Not available4.4[9]

Biological Activities of Related ent-Kaurane Diterpenoids

Extensive research on ent-kaurane diterpenoids isolated from Pteris semipinnata and other natural sources has revealed a broad spectrum of biological activities. The α,β-unsaturated ketone moiety present in many of these compounds is often crucial for their cytotoxic effects.[1]

Cytotoxic and Pro-Apoptotic Activity

Numerous ent-kaurane diterpenoids exhibit potent cytotoxicity against a variety of cancer cell lines.[1][4] The mechanism of action often involves the induction of apoptosis through caspase-dependent pathways.[10][11] For instance, related compounds have been shown to induce apoptosis in human leukemia HL-60 cells, nasopharyngeal carcinoma cells, and colorectal cancer cells.[10][12] This is often associated with the activation of caspases-3 and -8, DNA fragmentation, and nuclear condensation.[10]

Table 2: Cytotoxicity of ent-Kaurane Diterpenoids from Pteris semipinnata against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µg/mL) after 72h
Compound 6F HePG II (Liver Adenocarcinoma)0.343 ± 0.003
SPC-A-1 (Lung Adenocarcinoma)0.115 ± 0.022
MGC-803 (Gastric Adenocarcinoma)0.590 ± 0.032
CNE-2Z (Nasopharyngeal Carcinoma)0.328 ± 0.066
BEL-7402 (Liver Adenocarcinoma)0.221 ± 0.058
Compound A Data indicates less activity than 6F-
Compound 5F Data indicates less activity than 6F-

Data from a study on constituents from Pteris semipinnata L.[1]

Anti-inflammatory Activity

ent-Kaurane diterpenoids have also demonstrated significant anti-inflammatory properties.[13][14][15][16] Their mechanism of action is often linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[13][17][18] These compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[13][17]

Table 3: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

CompoundAssayIC₅₀ (µM)
Xerophilusin A LPS-induced NO production in RAW 264.7 cells0.60
Xerophilusin B LPS-induced NO production in RAW 264.7 cells0.23
Longikaurin B LPS-induced NO production in RAW 264.7 cells0.44
Xerophilusin F LPS-induced NO production in RAW 264.7 cells0.67

Data from a study on ent-kaurane diterpenoids from Isodon xerophylus.[17]

Signaling Pathways

The biological effects of ent-kaurane diterpenoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and apoptotic pathways are among the most significantly modulated.

Inhibition of the NF-κB Signaling Pathway

ent-Kaurane diterpenoids can inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation.[17] Inhibition can occur through the suppression of IκB degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[17] Some kaurenes have been shown to target NF-κB-inducing kinase (NIK), a component of the MAPK kinase superfamily.

NF_kB_Inhibition Inhibition of NF-kB Signaling by ent-Kaurane Diterpenoids cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NIK NIK TLR4->NIK Activation IKK IKK Complex NIK->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene Pro-inflammatory Gene Expression Nucleus->Gene Activation Diterpenoids ent-Kaurane Diterpenoids Diterpenoids->NIK Inhibition Diterpenoids->IKK Inhibition Diterpenoids->IkB Inhibition of Degradation

Caption: Putative inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Induction of Apoptosis

The pro-apoptotic effects of ent-kaurane diterpenoids are often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] These compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases.[11] Some ent-kauranes also activate the extrinsic pathway through the activation of caspase-8.[11]

Apoptosis_Induction Induction of Apoptosis by ent-Kaurane Diterpenoids Diterpenoids ent-Kaurane Diterpenoids ROS ROS Generation Diterpenoids->ROS Induction Bax Bax Diterpenoids->Bax Upregulation Bcl2 Bcl-2 Diterpenoids->Bcl2 Downregulation DeathReceptor Death Receptors Diterpenoids->DeathReceptor Activation Mito Mitochondria ROS->Mito Stress CytC Cytochrome c Mito->CytC Release Bax->Mito Permeabilization Bcl2->Mito Inhibition Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Casp8 Caspase-8 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution DeathReceptor->Casp8 Activation

Caption: General overview of apoptosis induction pathways by ent-kaurane diterpenoids.

Experimental Protocols

The following are generalized experimental protocols for the isolation, characterization, and biological evaluation of ent-kaurane diterpenoids, which would be applicable to this compound.

Isolation and Purification

A typical isolation procedure for ent-kaurane diterpenoids from plant material such as Pteris semipinnata involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.[19][20]

  • Fractionation: The crude extract is then subjected to fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel or active charcoal.[19][20]

  • Purification: Individual compounds are purified from the fractions using repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC).

Isolation_Workflow General Isolation Workflow for ent-Kaurane Diterpenoids Plant Dried Plant Material (e.g., Pteris semipinnata) Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction Crude Crude Extract Extraction->Crude Fractionation Column Chromatography (Silica Gel) Crude->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure Pure Compound Purification->Pure

Caption: A generalized workflow for the isolation of ent-kaurane diterpenoids.

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.[20]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[19]

Apoptosis Assays

The induction of apoptosis can be assessed by several methods:

  • Annexin V/Propidium Iodide (PI) Staining: Differentiated between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Caspase Activity Assays: The activation of key caspases like caspase-3, -8, and -9 can be measured using colorimetric or fluorometric substrate assays.[11]

  • Western Blot Analysis: The expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved PARP can be determined.[11]

NF-κB Activity Assays

The effect on the NF-κB pathway can be investigated through:

  • Reporter Gene Assays: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB promoter. The inhibition of NF-κB activity is measured as a decrease in luciferase activity.[17]

  • Western Blot Analysis: The levels of key signaling proteins such as p65, IκBα, and their phosphorylated forms in the cytoplasm and nucleus are quantified.

Conclusion and Future Perspectives

This compound belongs to a class of diterpenoids with significant therapeutic potential. While direct biological data for this specific compound is currently lacking in the public domain, the extensive research on its analogues from Pteris semipinnata and other sources strongly suggests that it is likely to possess cytotoxic and anti-inflammatory properties. The α,β-unsaturated ketone moiety, a common feature in many bioactive ent-kauranes, is a key structural alert for potential biological activity.

Future research should focus on the isolation of sufficient quantities of this compound to enable a thorough investigation of its biological activities and mechanism of action. Head-to-head comparisons with its closely related analogues would provide valuable structure-activity relationship insights. Furthermore, elucidating its specific molecular targets could pave the way for its development as a novel therapeutic agent for the treatment of cancer and inflammatory disorders. The semi-synthesis of this and related compounds could also be explored to overcome the limitations of natural abundance.[21]

References

An In-depth Technical Guide on the Core Chemical Properties of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a natural diterpenoid of interest in phytochemical and pharmacological research. This document collates available data on its chemical identity, physicochemical properties, isolation protocols, and spectral characteristics.

Chemical Identity and Properties

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. It has been isolated from the fern Pteris semipinnata[1][2]. The structural complexity and stereochemistry of this molecule make it a subject of interest for synthetic and medicinal chemists.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₈O₄[3]
Molecular Weight 332.43 g/mol [3]
CAS Number 77658-39-0[3]
Appearance Amorphous Powder[1]
Predicted Boiling Point 509.9 ± 50.0 °C[4]
Predicted pKa 4.56 ± 0.60[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972)[5]

Experimental Protocols

Isolation from Pteris semipinnata

The isolation of this compound has been reported as part of a larger phytochemical investigation of the fern Pteris semipinnata[1][2]. The general procedure is outlined below.

Workflow for the Isolation of this compound

Isolation_Workflow plant_material Whole plants of Pteris semipinnata extraction Extraction with 95% Ethanol (B145695) at room temperature plant_material->extraction concentration Concentration of the alcohol extract extraction->concentration fractionalization Silica (B1680970) Gel Column Chromatography (Petroleum ether/acetone gradient) concentration->fractionalization fraction_collection Collection of Fractions A-H fractionalization->fraction_collection purification Repeated isolation and purification of relevant fractions (Silica gel and Sephadex LH-20 chromatography) fraction_collection->purification compound This compound purification->compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Collection and Identification: The whole plants of Pteris semipinnata were collected and botanically identified[1].

  • Extraction: The air-dried and powdered whole plants were extracted with 95% ethanol at room temperature[2]. The resulting ethanolic extract was then concentrated under reduced pressure to yield a crude residue[2].

  • Fractionation: The crude residue was subjected to silica gel column chromatography. Elution was performed with a gradient of petroleum ether and acetone (from 20:1 to 0:1), followed by pure methanol, to yield several fractions[2].

  • Purification: The fractions containing the target compound were further purified by repeated column chromatography on silica gel (eluted with a chloroform/methanol gradient) and Sephadex LH-20 (eluted with a 1:1 mixture of chloroform/methanol) to afford pure this compound[2]. The purity of the isolated compound was assessed by TLC and HPLC[1].

Spectroscopic Data

The structure of this compound was elucidated based on extensive spectroscopic analysis. While the primary literature provides detailed data for newly discovered compounds, the data for known compounds like this one are often used for confirmation. The following table summarizes the expected spectral features.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Features
¹H-NMR Signals corresponding to olefinic protons of an exocyclic methylene (B1212753) group, methyl singlets, and various methine and methylene protons characteristic of the ent-kaurane skeleton.
¹³C-NMR Resonances for a carboxylic acid carbon, ketone carbonyl carbon, olefinic carbons of the exocyclic double bond, a carbon bearing a hydroxyl group, and other carbons of the tetracyclic framework.
MS (HR-ESI-MS) A quasi-molecular ion peak consistent with the molecular formula C₂₀H₂₈O₄.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific biological activity data for this compound in the public domain. Much of the available research on diterpenoids from Pteris semipinnata has focused on its structural analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, which has demonstrated antitumor and apoptosis-inducing properties[6][7].

Other ent-kaurane diterpenoids isolated from Pteris semipinnata have been evaluated for their cytotoxic activities against various cancer cell lines[8]. It is plausible that this compound may possess similar biological activities, but dedicated studies are required to confirm this.

Logical Relationship for Investigating Biological Activity

Bioactivity_Investigation compound This compound initial_screening Initial Biological Screening (e.g., Cytotoxicity assays against cancer cell lines) compound->initial_screening activity_confirmation Confirmation of Activity initial_screening->activity_confirmation mechanism_studies Mechanism of Action Studies activity_confirmation->mechanism_studies in_vivo_studies In Vivo Efficacy and Toxicity Studies activity_confirmation->in_vivo_studies pathway_identification Identification of Signaling Pathways mechanism_studies->pathway_identification drug_development Potential for Drug Development in_vivo_studies->drug_development

Caption: A logical workflow for the future investigation of the biological properties of this compound.

Conclusion

This compound is a naturally occurring diterpenoid with a well-defined chemical structure. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its biological activities and potential therapeutic applications. The detailed experimental protocols for its isolation from Pteris semipinnata provide a foundation for obtaining sufficient quantities for further research. Future studies should focus on comprehensive biological screening to elucidate its pharmacological profile and to determine its potential as a lead compound in drug discovery, particularly in the area of oncology, given the activities of related compounds.

References

Unveiling the Natural Source and Therapeutic Potential of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the ent-kaurane diterpenoid, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Phytochemical Profile

A variety of other ent-kaurane diterpenoids have also been isolated from Pteris semipinnata, highlighting the chemical diversity of this species. A selection of these compounds is presented in Table 1.

Compound NameMolecular FormulaReference
Pterisolic Acid AC₂₀H₂₆O₅[5][6]
Pterisolic Acid BC₂₀H₂₆O₄[5][6]
Pterisolic Acid CC₂₀H₂₆O₄[5][6]
Pterisolic Acid DC₂₀H₃₀O₅[5][6]
Pterisolic Acid EC₂₀H₃₀O₅[5][6]
Pterisolic Acid FC₂₀H₃₀O₆[5][6]
Pterisolic Acid GC₂₀H₂₈O₅[7]
Pterisolic Acid HC₂₀H₃₀O₄[7]
A new diterpenoid glucosideNot specified[2][8]
7β-hydroxy-11β, 16β-epoxy-ent-kauran-19-oic acidNot specified[1]

Table 1: A selection of ent-kaurane diterpenoids isolated from Pteris semipinnata.

Experimental Protocols: Isolation of ent-Kaurane Diterpenoids from Pteris semipinnata

The following is a detailed methodology for the isolation of ent-kaurane diterpenoids from Pteris semipinnata, adapted from the protocol used for the isolation of pterisolic acids.[5][6]

2.1. Plant Material and Extraction

  • Collection and Preparation: The whole plants of Pteris semipinnata are collected and air-dried. The dried plant material is then ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

2.2. Chromatographic Separation and Purification

  • Initial Fractionation: The crude ethanol extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity. This initial fractionation yields several primary fractions.

  • Further Separation: The fractions containing the ent-kaurane diterpenoids are further separated using a combination of chromatographic techniques. This typically involves:

    • Sephadex LH-20 Column Chromatography: This step is effective for separating compounds based on their molecular size. A common eluent is a mixture of chloroform (B151607) and methanol (B129727) (1:1).

    • Silica Gel Column Chromatography (Fine Separation): Further purification is achieved using silica gel column chromatography with a more refined gradient of solvents, such as chloroform and methanol.

  • High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is performed using reversed-phase HPLC. An octadecylsilane (B103800) (ODS) column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. The eluting compounds are monitored using a UV detector.

2.3. Structural Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: For compounds that form suitable crystals, single-crystal X-ray diffraction provides unambiguous structural determination.

G plant Dried, powdered Pteris semipinnata extraction Extraction with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->silica_gel_1 fractions Primary Fractions silica_gel_1->fractions sephadex Sephadex LH-20 Column (Chloroform-Methanol) fractions->sephadex silica_gel_2 Silica Gel Column (Fine Separation) sephadex->silica_gel_2 hplc Reversed-Phase HPLC silica_gel_2->hplc pure_compounds Isolated ent-Kaurane Diterpenoids hplc->pure_compounds G cluster_0 Cytoplasm cluster_1 Nucleus lps Pro-inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb Phosphorylation ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->ikb Degradation nfkb_ikb->nfkb Release kaurene ent-Kaurane Diterpenoids kaurene->ikk Inhibition dna DNA nfkb_n->dna Binding genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->genes Transcription G kaurene ent-Kaurane Diterpenoids ros Increased Reactive Oxygen Species (ROS) kaurene->ros mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Guide: Isolation of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid from Pteris semipinnata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a bioactive diterpenoid found in the fern Pteris semipinnata. This document details the experimental protocols for extraction and purification, presents key quantitative data, and visualizes the experimental workflow and relevant biological signaling pathways.

Introduction

Pteris semipinnata L., a perennial fern, is a known source of various bioactive secondary metabolites, particularly ent-kaurane diterpenoids.[1][2] These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[3][4][5] One such compound is this compound, a diterpenoid with a characteristic tetracyclic kaurane (B74193) skeleton.[6] This guide focuses on the methodologies for isolating this specific compound from its natural source.

Chemical Profile of Pteris semipinnata

Pteris semipinnata is a rich source of various ent-kaurane diterpenoids. The chemical diversity of this plant is highlighted by the isolation of several novel and known compounds. A summary of key diterpenoids isolated from this fern is presented in Table 1.

| Table 1: Key ent-Kaurane Diterpenoids Isolated from Pteris semipinnata | | :--- | :--- | | Compound Name | Reference | | ent-9α-Hydroxy-15-oxo-16-kauren-19-oic acid |[1] | | Pterisolic acid A (ent-6β,13-dihydroxy-15-oxo-9(11),16-kauradien-19-oic acid) |[1] | | Pterisolic acid B |[1] | | Pterisolic acid C |[1] | | Pterisolic acid D (ent-6α,9α-dihydroxy-15-oxo-16β(H)-kauran-19-oic acid) |[1] | | Pterisolic acid E |[1] | | Pterisolic acid F (ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid) |[1] | | ent-9α-hydroxy-15-oxo-16β(H)-kauran-19-oic acid |[1] | | ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid |[1] | | ent-9α-hydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester |[1] | | ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester |[1] | | ent-6α,11α-dihydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester |[1] |

Experimental Protocols

The isolation of this compound from Pteris semipinnata involves a multi-step process encompassing extraction, fractionation, and purification.

Plant Material

Dried and powdered whole plants of Pteris semipinnata are used as the starting material for the extraction process.[1]

Extraction

The powdered plant material (e.g., 8.5 kg) is extracted with 95% ethanol (B145695) at room temperature.[1] The resulting ethanol extract is then concentrated under reduced pressure to yield a crude residue.

Fractionation

The crude extract is subjected to silica (B1680970) gel column chromatography for initial fractionation. A typical elution gradient involves a solvent system of petroleum ether/acetone with increasing polarity (e.g., 20:1, 10:1, 7:1, 5:1, 3:1, 1:1, 0:1), followed by pure methanol.[1] The fractions are monitored by Thin Layer Chromatography (TLC).

Purification

Fractions containing the target compound are further purified using a combination of chromatographic techniques. This typically involves repeated silica gel column chromatography with a chloroform/methanol gradient and size-exclusion chromatography on Sephadex LH-20 (eluted with a 1:1 mixture of chloroform/methanol).[1] Final purification to obtain the pure compound is often achieved using High-Performance Liquid Chromatography (HPLC).[1][7]

Structure Elucidation

The chemical structure of the isolated this compound is elucidated using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.[1]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is employed to determine the exact molecular formula of the compound.[1]

  • Single Crystal X-ray Diffraction Analysis: When suitable crystals are obtained, this method provides unambiguous confirmation of the stereochemistry of the molecule.[1][2]

Quantitative Data

While specific yield percentages for this compound from Pteris semipinnata are not extensively reported in the literature, the isolation of 10 mg of a related compound (pterisolic acid B) from 8.5 kg of dried plant material provides an indication of the potential yield.[1] The purity of the isolated compounds is typically ensured by the rigorous multi-step purification process, including a final HPLC step.

Biological Activities and Signaling Pathways

ent-Kaurane diterpenoids isolated from Pteris species and other plants have demonstrated significant biological activities, particularly anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[3][8] This inhibition is associated with a reduction in the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][8]

Cytotoxic Activity

A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, also isolated from Pteris semipinnata, has been shown to induce apoptosis and G2/M phase cell cycle arrest in various cancer cell lines, including nasopharyngeal carcinoma cells.[5] This activity is accompanied by a decrease in NF-κB expression.[5]

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Pteris semipinnata extraction Extraction (95% Ethanol, Room Temp) plant_material->extraction concentration Concentration (Reduced Pressure) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) crude_extract->fractionation fractions Fractions fractionation->fractions purification Repeated Silica Gel & Sephadex LH-20 Chromatography fractions->purification hplc HPLC Purification purification->hplc pure_compound This compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, HR-ESI-MS, X-ray) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb proinflammatory Pro-inflammatory Mediators (NO, COX-2, PGE2, TNF-α, IL-1β, IL-6) nfkb->proinflammatory compound ent-Kaurane Diterpenoid compound->nfkb Inhibition inflammation Neuroinflammation proinflammatory->inflammation

Caption: Proposed anti-inflammatory mechanism of ent-kaurane diterpenoids.

Proposed Cytotoxic Signaling Pathway

cytotoxic_pathway compound ent-Kaurane Diterpenoid cancer_cell Cancer Cell compound->cancer_cell nfkb NF-κB Expression cell_cycle G2/M Phase Arrest apoptosis Apoptosis cancer_cell->nfkb Inhibition cancer_cell->cell_cycle Induction cancer_cell->apoptosis Induction

Caption: Proposed cytotoxic mechanism of ent-kaurane diterpenoids.

References

An In-depth Technical Guide on ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid (CAS: 77658-39-0) and its Isomeric Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the natural compound ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid . Due to the limited availability of detailed experimental data for this specific molecule, this document also provides a comprehensive overview of its extensively studied isomer, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , to offer valuable context and potential avenues for future research.

Introduction to this compound

This compound (CAS number 77658-39-0), also known as Pterokaurene L1, is a diterpenoid compound. It has been isolated from the fern Pteris semipinnata, a plant used in traditional Chinese medicine. Structurally, it belongs to the kaurane (B74193) class of diterpenes, which are characterized by a tetracyclic carbon skeleton.

While general screenings of extracts from Pteris semipinnata suggest potential anti-inflammatory and anti-cancer properties for its constituent diterpenoids, specific and in-depth research on the 9-hydroxy isomer is scarce in publicly available scientific literature. This guide summarizes the known information and highlights the significant knowledge gap that presents an opportunity for novel research.

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the basic information.

PropertyValueSource
CAS Number 77658-39-0Chemical Catalogs
Molecular Formula C₂₀H₂₈O₄Chemical Databases
Molecular Weight 332.43 g/mol Chemical Databases
Synonyms Pterokaurene L1Literature
Natural Source Pteris semipinnata[1]

Biological Activity and Experimental Data: A Knowledge Gap

As of late 2025, there is a notable absence of detailed studies on the biological activity of this compound. While it is plausible that this compound shares some of the cytotoxic and anti-inflammatory properties of other kaurane diterpenoids isolated from Pteris semipinnata, specific experimental evidence, such as IC₅₀ values from cytotoxicity assays or detailed mechanistic studies, is not available in the peer-reviewed literature.

A study comparing the cytotoxicity of five diterpenoid constituents from Pteris semipinnata on several human tumor cell lines revealed that the α,β-unsaturated cyclopentanone (B42830) moiety is crucial for antitumor activity.[2] The position and number of hydroxyl groups were also found to significantly affect cytotoxicity.[2] While this provides a general structure-activity relationship for this class of compounds, the specific contribution of the 9-hydroxy group in the requested molecule remains to be elucidated.

A Closely Related Isomer: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

In contrast to the limited data on the 9-hydroxy isomer, its analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , is the subject of extensive research. This section provides a detailed overview of this isomer to serve as a valuable resource for researchers interested in the therapeutic potential of kaurane diterpenoids from Pteris semipinnata.

Anticancer Activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL) after 72hReference
HePG IIHuman liver adenocarcinomaData not specified[2]
SPC-A-1Human lung adenocarcinoma0.115 ± 0.022 (as compound 6F)[2]
MGC-803Human gastric adenocarcinoma0.590 ± 0.032 (as compound 6F)[2]
CNE-2ZHuman nasopharyngeal carcinoma0.328 ± 0.066 (as compound 6F)[2]
BEL-7402Human liver adenocarcinoma0.221 ± 0.058 (as compound 6F)[2]
HL-60Human promyelocytic leukemia0.09 µmol·L⁻¹ (as compound 6F)[3]

Note: The referenced studies often refer to the active compounds with letter/number codes (e.g., 5F, 6F). Based on the collective literature, these highly active compounds correspond to ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid and its derivatives.

Experimental Protocols for Cytotoxicity Assays

MTT Assay for Cell Viability: [3]

  • Cell Seeding: Cancer cell lines (e.g., HL-60, MGC-803, CNE-2Z, BEL-7402) are seeded in 96-well plates at a suitable density and cultured to allow for adherence.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated using a modified Karber formula.[3]

Signaling Pathways Implicated in Anticancer Activity

Studies on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* suggest that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.

anticancer_pathway compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic-acid cell Cancer Cell compound->cell apoptosis Apoptosis cell->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest cell->cell_cycle_arrest Induces

Caption: General mechanism of action for the anticancer activity of the studied diterpenoids.

Isolation of Diterpenoids from Pteris semipinnata

The following workflow outlines a general procedure for the isolation of kaurane diterpenoids from Pteris semipinnata.

isolation_workflow plant_material Pteris semipinnata (dried, powdered) extraction Ethanol Extraction plant_material->extraction concentration Concentration of Extract extraction->concentration fractionation1 Active Charcoal Column Chromatography (Eluent: Ethanol-Chloroform) concentration->fractionation1 concentration2 Concentration of Fractions fractionation1->concentration2 fractionation2 Silica Gel Column Chromatography (Eluent: Chloroform-Methanol) concentration2->fractionation2 pure_compounds Pure Diterpenoid Compounds fractionation2->pure_compounds

Caption: A generalized workflow for the isolation of diterpenoids from Pteris semipinnata.[3]

Future Research Directions

The significant disparity in the research focus between this compound and its 11α-hydroxy isomer presents a clear opportunity for further investigation. Future studies should aim to:

  • Isolate and fully characterize this compound to confirm its structure and purity.

  • Perform comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines to determine its anticancer potential and compare its activity with the 11α-hydroxy isomer.

  • Investigate its anti-inflammatory properties using relevant in vitro and in vivo models.

  • Elucidate the mechanism of action by exploring its effects on key signaling pathways involved in apoptosis, cell cycle regulation, and inflammation.

  • Develop synthetic routes to produce the compound in larger quantities for preclinical and clinical studies.

Conclusion

This compound is a natural product with a chemical structure that suggests potential biological activity, particularly in the areas of oncology and inflammation. However, a significant lack of empirical data currently limits our understanding of its therapeutic potential. The extensive research on its isomer, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, provides a strong rationale for investigating the 9-hydroxy analogue. This technical guide serves as a call to the scientific community to explore this understudied molecule, which may hold promise as a novel therapeutic agent.

References

In-depth Technical Guide: ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, isolation, and potential biological significance of the diterpenoid ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Compound Data

This compound is a kaurane (B74193) diterpenoid, a class of natural products known for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₄[1]
Molecular Weight 334.4 g/mol [1]
Monoisotopic Mass 334.21440943 u
Appearance Powder[1]
pKa (Predicted) 4.57 ± 0.70[1]

Experimental Protocols

Isolation from Pteris semipinnata**

This compound has been isolated from the fern Pteris semipinnata. The following is a generalized experimental protocol based on the methodologies for isolating kaurane diterpenoids from this plant.

Plant Material Collection and Preparation:

  • The whole plants of Pteris semipinnata are collected and identified by a qualified botanist.

  • The plant material is air-dried at room temperature and then powdered using a mechanical grinder.

Extraction:

  • The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, typically rich in diterpenoids, is selected for further purification.

Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

  • The column is eluted with a gradient of chloroform (B151607) and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

G cluster_prep Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification plant Pteris semipinnata (whole plant) powder Powdered Plant Material plant->powder Air-dry & Grind crude_extract Crude Ethanol Extract powder->crude_extract 95% EtOH partition Solvent Partitioning crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_gel Silica Gel Chromatography etOAc_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound This compound hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

Putative Signaling Pathway

While specific studies on the signaling pathways directly modulated by this compound are limited, research on the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, provides valuable insights. This related compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The proposed mechanism involves the stabilization of the IκBα protein, which sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. This, in turn, downregulates the expression of NF-κB target genes that promote cell survival and proliferation, such as Bcl-2. The downregulation of anti-apoptotic proteins like Bcl-2 can lead to the activation of the intrinsic apoptotic pathway.

G compound This compound (Putative) ikba IκBα compound->ikba Inhibits Degradation nfkb NF-κB (p65) ikba->nfkb nucleus Nucleus nfkb->nucleus Translocation bcl2 Bcl-2 Gene Transcription nucleus->bcl2 Inhibition of Transcription translocation Translocation apoptosis Apoptosis bcl2->apoptosis Leads to

Figure 2. Putative signaling pathway based on related compounds.

References

Biological Activity of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biological activity of the diterpenoid compound, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. Following a comprehensive review of available scientific literature, this document outlines the known information regarding this specific molecule.

Introduction

This compound is a natural product belonging to the kaurane (B74193) diterpenoid class of chemical compounds. It has been successfully isolated from the fern Pteris semipinnata, a plant known to be a rich source of various bioactive diterpenoids. The core chemical structure of this compound is characterized by a tetracyclic kaurane skeleton with a hydroxyl group at the C-9 position, a ketone at C-15, a double bond between C-16 and C-17, and a carboxylic acid at C-19.

Isolation and Identification

Scientific investigations into the chemical constituents of Pteris semipinnata have led to the isolation and structural elucidation of numerous diterpenoids. In a 2011 study focused on new ent-kaurane diterpenoids from this fern, this compound was identified as a known compound present in the plant extract alongside newly characterized molecules named pterisolic acids A-F.[1][2] The identification was based on extensive spectroscopic analysis.

Biological Activity

Despite the successful isolation and characterization of this compound, a thorough review of the current scientific literature reveals a notable absence of data regarding its specific biological activities. Studies reporting on the isolation of this compound have primarily focused on phytochemical analysis and structural determination, without subsequent evaluation of its pharmacological or biological effects.

Therefore, at the time of this report, there is no quantitative data, such as IC50 or EC50 values, nor are there published experimental protocols detailing the biological evaluation of this specific compound. Consequently, the creation of data tables and signaling pathway diagrams as per the initial request is not feasible due to the lack of available information.

Research on Structurally Related Compounds

While information on this compound is limited, extensive research has been conducted on a closely related analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid , often referred to as 5F . This compound, also isolated from Pteris semipinnata, has demonstrated a range of significant biological activities, particularly in the area of oncology.

Numerous studies have highlighted the potential of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid as an anticancer agent. Research has shown that it can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). For instance, its effects have been documented in nasopharyngeal carcinoma cells, where it was found to induce apoptosis and G2 phase cell cycle arrest.[3][4] Furthermore, this compound has been investigated for its ability to sensitize cancer cells to conventional chemotherapy agents like cisplatin.[3][4]

The antitumor activity of diterpenoids isolated from Pteris semipinnata has been linked to the presence of an α-methylene cyclopentanone (B42830) moiety, which appears to be a critical feature for their cytotoxic effects.[5]

Future Directions

The lack of biological activity data for this compound represents a clear gap in the current scientific knowledge. Given the demonstrated bioactivity of its close analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, it is plausible that the 9-hydroxy variant may also possess interesting pharmacological properties.

Future research efforts could be directed towards:

  • The chemical synthesis or targeted isolation of this compound to obtain sufficient quantities for biological screening.

  • In vitro evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities against a panel of cell lines and microbial strains.

  • Mechanistic studies to elucidate the potential signaling pathways and molecular targets if any significant biological activity is identified.

Conclusion

References

Unveiling the Therapeutic Potential of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a kaurane (B74193) diterpenoid, is a natural product isolated from various plant sources, including Pteris semipinnata, Pteris livida, Gochnatia decora, and Adenostemma lavenia. In scientific literature, this compound is frequently referred to as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, 11αOH-KA, or 5F. Emerging research has highlighted its significant therapeutic potential, demonstrating a spectrum of biological activities, primarily focusing on its anti-cancer, anti-inflammatory, and anti-melanogenic properties. This technical guide provides a comprehensive review of the existing literature, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC20H28O4[1]
Molecular Weight332.44 g/mol [1]
IUPAC Name(1R,4S,5R,8R,9S,12S,13R)-8-hydroxy-5,9-dimethyl-14-methylene-15-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid[1]
Canonical SMILESC[C@]12CCC--INVALID-LINK--C4=O)O">C@(C)C(=O)O[1]

Biological Activities and Mechanisms of Action

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized below. These values highlight the compound's dose-dependent inhibitory effect on cancer cell proliferation.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Reference
A549Lung Cancer~2048[2]
CNE-2ZNasopharyngeal Carcinoma~1548
Hep-2Laryngeal CarcinomaNot specifiedNot specified
MGC-803Gastric CancerNot specifiedNot specified
HT-29Colorectal CancerNot specifiedNot specified
FROAnaplastic Thyroid CarcinomaNot specifiedNot specified[2]

The anti-cancer activity of this compound is predominantly driven by its ability to induce apoptosis through the intrinsic mitochondrial pathway and to modulate the NF-κB signaling cascade.

Mitochondrial Apoptosis Pathway

The compound triggers apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately results in programmed cell death.[3]

Mitochondrial_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Mitochondrial Apoptosis Pathway induced by the compound.

NF-κB Signaling Pathway

The compound has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of cell survival, proliferation, and inflammation. By preventing the degradation of IκBα, the inhibitory subunit of NF-κB, the compound sequesters NF-κB in the cytoplasm, thereby downregulating the expression of its target genes, including anti-apoptotic proteins like Bcl-2.

NF_kB_Signaling_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Promotes Cell Survival Cell Survival Gene Expression->Cell Survival Leads to Proliferation Proliferation Gene Expression->Proliferation Leads to Melanogenesis_Inhibition This compound This compound Tyrosinase Gene Tyrosinase Gene This compound->Tyrosinase Gene Suppresses expression Tyrosinase mRNA Tyrosinase mRNA Tyrosinase Gene->Tyrosinase mRNA Transcription Tyrosinase Protein Tyrosinase Protein Tyrosinase mRNA->Tyrosinase Protein Translation Melanin Synthesis Melanin Synthesis Tyrosinase Protein->Melanin Synthesis Catalyzes

References

Methodological & Application

Application Notes and Protocols for the Extraction of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a bioactive ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1] This class of compounds has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer activities. The cytotoxic effects of related ent-kaurane diterpenoids have been linked to the induction of apoptosis in cancer cells through modulation of key signaling pathways.

These application notes provide a comprehensive overview of the extraction and purification methods for this compound from Pteris semipinnata, based on established phytochemical research. Detailed experimental protocols are provided to guide researchers in the isolation of this and related compounds.

Biological Activity and Signaling Pathway

ent-Kaurane diterpenoids have been shown to induce apoptosis in various cancer cell lines. While the specific signaling pathway for this compound is not fully elucidated in the reviewed literature, the mechanism of action for structurally similar compounds isolated from the same plant, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been investigated. These studies indicate that the apoptotic effects are mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway and the intrinsic mitochondrial pathway.

The proposed mechanism involves the suppression of NF-κB, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2. By inhibiting NF-κB, the expression of Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.

apoptosis_pathway compound ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid nfkb NF-κB Inhibition compound->nfkb bcl2 Bcl-2 Expression ↓ nfkb->bcl2 leads to bax_bcl2 ↑ Bax/Bcl-2 Ratio bcl2->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway for ent-kaurane diterpenoids.

Extraction and Purification Methods

The isolation of this compound from Pteris semipinnata involves a multi-step process, beginning with solvent extraction of the plant material, followed by fractionation and a series of chromatographic purifications.

Quantitative Data
ParameterValueReference CompoundSource
Plant Material Dried whole plant of Pteris semipinnataent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid[2][3]
Extraction Method Ethanol (B145695) Extractionent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid[2][3]
Analytical Method HPLC-APCI-MSent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid[2][3]
Content in Plant 1.18 mg/gent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid[2][3]
Estimated Yield ~0.118%ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid[2][3]
Experimental Protocols

The following protocols are compiled from methodologies reported for the isolation of ent-kaurane diterpenoids from Pteris semipinnata.

experimental_workflow start Dried & Powdered Pteris semipinnata extraction Maceration with 95% Ethanol at Room Temperature start->extraction concentration Concentration of Ethanolic Extract (Rotary Evaporation) extraction->concentration fractionation Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) concentration->fractionation cc1 Column Chromatography (Silica Gel) fractionation->cc1 cc2 Further Column Chromatography (e.g., Sephadex LH-20, RP-18) cc1->cc2 hplc Preparative HPLC cc2->hplc final_product ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid hplc->final_product

General experimental workflow for isolation.

Protocol 1: Initial Extraction and Fractionation

This protocol describes the initial large-scale extraction of diterpenoids from the plant material.

Materials and Equipment:

  • Dried, powdered whole plant of Pteris semipinnata

  • 95% Ethanol (EtOH)

  • Ethyl Acetate (B1210297) (EtOAc)

  • n-Hexane

  • Deionized water

  • Large glass percolation or maceration tanks

  • Rotary evaporator

  • Separatory funnels

  • Filter paper

Procedure:

  • Maceration/Percolation:

    • Soak the dried and powdered plant material (e.g., 8.5 kg) in 95% ethanol at room temperature.

    • Allow the mixture to stand for several days with occasional stirring. Alternatively, perform percolation by continuously passing fresh solvent through the plant material.

  • Concentration:

    • Filter the ethanolic extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude residue in water.

    • Perform sequential liquid-liquid extraction with solvents of increasing polarity, typically starting with n-hexane to remove nonpolar compounds, followed by ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with diterpenoids.

    • Concentrate the ethyl acetate fraction using a rotary evaporator to yield a dried extract for further purification.

Protocol 2: Chromatographic Purification

This protocol outlines the purification of the target compound from the enriched fraction using column chromatography.

Materials and Equipment:

  • Ethyl acetate fraction from Protocol 1

  • Silica (B1680970) gel (for column chromatography, e.g., 200-300 mesh)

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., Chloroform (B151607) (CHCl₃), Methanol (B129727) (MeOH), n-Hexane, Ethyl Acetate)

  • Glass chromatography columns

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing tank

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform).

    • Prepare a silica gel column packed with a slurry of silica gel in a nonpolar solvent (e.g., n-hexane or chloroform).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol (e.g., a gradient of Chloroform-Methanol from 100:0 to 90:10).

    • Collect fractions and monitor their composition using TLC.

    • Combine fractions containing compounds with similar TLC profiles.

  • Sephadex LH-20 and/or Reversed-Phase C18 Chromatography:

    • Subject the fractions enriched with the target compound to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on size.

    • Alternatively, or in addition, use reversed-phase C18 column chromatography with a methanol-water or acetonitrile-water gradient.

  • Preparative HPLC:

    • For final purification, use preparative HPLC on the most enriched fractions.

    • The specific column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water) will need to be optimized based on analytical HPLC runs.

    • Collect the peak corresponding to this compound.

    • Remove the solvent to obtain the pure compound.

Structure Elucidation: The structure of the isolated compound should be confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the detailed chemical structure and stereochemistry.

Disclaimer: These protocols are intended for guidance and are based on published research. Researchers should adapt and optimize these methods based on their specific laboratory conditions and equipment. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Purification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a bioactive diterpenoid compound belonging to the kaurane (B74193) class. It has been isolated from various plant species, notably from the fern Pteris semipinnata.[1] This class of compounds has garnered significant interest from researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential therapeutic properties.

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from plant materials. The methodologies described herein are intended for researchers, scientists, and professionals involved in natural product isolation and drug discovery.

Natural Sources

The primary documented natural source of this compound is the fern Pteris semipinnata. Other related kaurenoic acids have been isolated from various other plant species, suggesting that screening of related species could yield this or similar compounds.

Experimental Workflow

The overall workflow for the purification of this compound from plant material is depicted in the following diagram. This process begins with the collection and preparation of the plant material, followed by extraction, solvent partitioning, and a series of chromatographic separations to yield the pure compound.

Purification_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_final_product Final Product plant_material Fresh Plant Material (e.g., Pteris semipinnata) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 95% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) concentration->partitioning aqueous_phase Aqueous Phase (discard) partitioning->aqueous_phase organic_phase Organic Phase (Crude Extract) partitioning->organic_phase column_chromatography Silica (B1680970) Gel Column Chromatography organic_phase->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the purification of this compound.

Data Presentation

The following tables summarize quantitative data that can be expected during the purification process. The values are based on typical yields for related diterpenoids from plant sources and should be considered as estimates. Actual yields may vary depending on the plant material, collection time, and specific experimental conditions.

Table 1: Extraction and Partitioning Yields

StepStarting Material (Dry Weight)OutputYield (%)
Ethanol (B145695) Extraction1 kgCrude Ethanol Extract10 - 15
Ethyl Acetate Partitioning100 g (Crude Extract)Ethyl Acetate Fraction30 - 40

Table 2: Chromatographic Purification Parameters and Purity

Chromatographic MethodStationary PhaseMobile Phase GradientTarget Fraction ElutionPurity after Step
Silica Gel ColumnSilica Gel (200-300 mesh)Hexane (B92381):Ethyl Acetate (9:1 to 1:1)Hexane:Ethyl Acetate (7:3)40 - 60%
Preparative HPLCC18 (10 µm, 250 x 20 mm)Acetonitrile (B52724):Water (60:40 to 80:20)Acetonitrile:Water (75:25)> 98%

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

Objective: To obtain a crude extract enriched with diterpenoids.

Materials:

  • Dried and powdered plant material (e.g., whole plants of Pteris semipinnata)

  • 95% Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the powdered plant material (1 kg) with 95% EtOH (3 x 5 L) at room temperature for 72 hours for each extraction.

  • Combine the ethanol extracts and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Suspend the crude extract in distilled water (1 L) and partition successively with an equal volume of EtOAc (3 x 1 L).

  • Combine the EtOAc fractions and concentrate under reduced pressure to yield the crude EtOAc extract.

Protocol 2: Silica Gel Column Chromatography

Objective: To perform an initial fractionation of the crude extract to isolate fractions containing the target compound.

Materials:

  • Crude EtOAc extract

  • Silica gel (200-300 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude EtOAc extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then load the dried silica gel containing the sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate mixtures, starting with 100% hexane and gradually increasing the polarity (e.g., 9:1, 8:2, 7:3, 1:1 hexane:EtOAc).

  • Collect fractions of a consistent volume (e.g., 200 mL).

  • Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:EtOAc 7:3), and visualize the spots under a UV lamp.

  • Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve final purification of the target compound to a high degree of purity.

Materials:

  • Enriched fraction from column chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm, 250 x 20 mm)

Procedure:

  • Dissolve the enriched fraction in the initial mobile phase (e.g., 60% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase.

  • Inject the sample and run a gradient elution program, for example, from 60% to 80% acetonitrile in water over 40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction under reduced pressure to remove the solvent and obtain the pure compound.

  • Verify the purity of the final compound using analytical HPLC.

Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the isolated compound and for quantitative analysis.

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Analytical HPLC system with a UV or PDA detector

  • Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm)

Procedure:

  • Prepare a standard solution of the purified compound of known concentration.

  • Set up the analytical HPLC system with the C18 column.

  • Use a mobile phase of acetonitrile and water (with 0.1% formic acid) with a gradient elution.

  • Inject the standard solution and the purified sample.

  • Monitor the chromatogram at a suitable wavelength.

  • Purity is determined by the peak area percentage of the target compound.

Structural Elucidation

The structure of the purified compound should be confirmed using modern spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry of the molecule.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful purification of this compound from plant sources. The combination of solvent extraction, partitioning, and multi-step chromatography is essential for obtaining a high-purity compound suitable for further biological and pharmacological investigations. Careful optimization of each step will be necessary to maximize yield and purity based on the specific characteristics of the starting plant material.

References

Application Note: HPLC Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a tetracyclic diterpenoid with potential therapeutic applications. The described protocol is applicable to the analysis of this compound in complex matrices such as plant extracts and in vitro drug metabolism studies. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV or Mass Spectrometry (MS) detection. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual representations of the workflow and method development logic.

Introduction

This compound is a naturally occurring ent-kaurane diterpenoid isolated from various plant species, including those of the Pteris genus.[1] Like other tetracyclic diterpenoids, it is being investigated for a range of biological activities.[2] Accurate and reliable analytical methods are essential for its quantification in phytochemical studies, pharmacokinetic analysis, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile and moderately polar compounds.[3] This application note provides a detailed protocol for the HPLC analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometric detector.

  • Analytical Column: A C18 reversed-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.[3] C30 columns may also offer enhanced resolution for structurally similar compounds.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Additives: Formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) for mobile phase modification.[3][4]

  • Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

Standard and Sample Preparation

Standard Solution:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material):

  • Homogenize the dried and powdered plant material.

  • Extract the material with a suitable solvent such as ethanol (B145695) or methanol using sonication or maceration.[4][5]

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the residue in a known volume of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Protocol

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Conditions
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm or MS (ESI negative mode)[6]

Note: The gradient and mobile phase composition may require optimization depending on the specific column and sample matrix. For Mass Spectrometry detection, a mobile phase of 30% acetonitrile and 70% 2 mmol/L ammonium acetate has been shown to be effective for similar compounds.[3]

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Value]
5[Insert Value]
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]
[Insert Value]

Table 2: Sample Analysis Results

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Sample 1[Insert Value][Insert Value][Insert Value]
Sample 2[Insert Value][Insert Value][Insert Value]
Sample 3[Insert Value][Insert Value][Insert Value]

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for HPLC Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing a Plant Material Homogenization b Solvent Extraction a->b c Filtration & Evaporation b->c d Reconstitution c->d e Final Filtration (0.45 µm) d->e f Injection into HPLC e->f g C18 Column Separation f->g h UV/MS Detection g->h i Peak Integration h->i j Quantification using Calibration Curve i->j k Report Generation j->k

Caption: Experimental Workflow for HPLC Analysis

Method Development Logic

G Figure 2: HPLC Method Development Logic A Define Analytical Goal (Quantification of Target Analyte) B Select Stationary Phase (C18 for Diterpenoids) A->B E Select Detector (UV or MS) A->E C Choose Mobile Phase (Acetonitrile/Water) B->C D Optimize Mobile Phase (Gradient & Additives) C->D G Method Validation (Linearity, Precision, Accuracy) D->G F Optimize Detection Parameters (Wavelength/Ionization Mode) E->F F->G

Caption: HPLC Method Development Logic

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The protocol can be adapted for various research and drug development applications. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.

References

Application Note: NMR Spectroscopic Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted NMR data for the structural elucidation of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a kaurene diterpenoid isolated from plants such as Pteris semipinnata.[1] The methodologies and data presented are based on established techniques for related kaurene diterpenoids and serve as a guide for researchers working on the isolation and characterization of this and similar natural products.

Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) family.[2] These compounds are known for their rigid skeleton and diverse biological activities, making them of significant interest in natural product chemistry and drug discovery.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of such complex molecules. This note details the comprehensive NMR analysis required for the structural assignment of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionPredicted δH (ppm)MultiplicityCoupling Constant (J, Hz)
1.85m
1.05m
1.70m
1.45m
2.15m
1.40m
51.75dd11.5, 6.0
1.90m
1.80m
1.60m
1.50m
11α1.75m
11β1.55m
12α1.65m
12β1.50m
133.10s
14α2.50d16.0
14β2.30d16.0
17A2.75s
17B2.15s
181.25s
201.18s

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionPredicted δC (ppm)
139.5
219.0
337.8
443.8
556.5
621.5
740.5
848.0
980.0
1039.0
1118.0
1233.0
1346.5
1438.0
15217.0
16150.0
1718.5
1828.8
19184.0
2015.5

Experimental Protocols

The following protocols are recommended for acquiring high-quality NMR data for the structural elucidation of this compound.

Sample Preparation
  • Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common choice for kaurane diterpenoids.[4] For issues with signal overlap, other solvents like methanol-d₄ (CD₃OD), benzene-d₆ (C₆D₆), or pyridine-d₅ (C₅D₅N) can be used to induce differential shifts.[4]

  • Concentration: Prepare samples at a concentration of 3.5 to 25 mg/mL, depending on the experiment.[4] Less concentrated samples are preferable for ¹H NMR to achieve higher resolution, while more concentrated samples may be necessary for less sensitive experiments like ¹³C NMR or 2D NMR.

  • Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

Spectra should be recorded on a high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or 500 MHz instrument, equipped with an inverse probe.[4][5]

  • ¹H NMR:

    • Spectrometer Frequency: 500.13 MHz[5]

    • Pulse Program: Standard 30° pulse

    • Spectral Width (SWH): ~8.3 kHz[5]

    • Acquisition Time (TD): 64K data points[5]

    • Number of Scans (NS): 16[5]

    • Temperature: 27°C (300 K)[5]

  • ¹³C{¹H} NMR:

    • Spectrometer Frequency: 125.76 MHz[5]

    • Pulse Program: Proton-decoupled

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~2 s

    • Relaxation Delay: 2 s

    • Number of Scans: ≥1024 (depending on concentration)

  • 2D NMR Experiments:

    • g-COSY (Gradient Correlation Spectroscopy): To establish ¹H-¹H spin systems.

    • g-HSQC (Gradient Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • g-HMBC (Gradient Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

    • Standard pulse sequences provided by the spectrometer manufacturer should be utilized.[4]

Data Processing and Analysis
  • Software: Process the raw data (FID) using software such as ACD/Spectrus Processor or SpinWorks.[4][5]

  • Processing Steps: Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure and stereochemistry of the molecule. Spectral simulation software can be used to verify complex splitting patterns.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_isolation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification (e.g., Chromatography) Purity Purity Assessment (>95%) Isolation->Purity SamplePrep Sample Preparation (Solvent, Concentration) Purity->SamplePrep OneD 1D NMR (¹H, ¹³C) SamplePrep->OneD Acquire Data TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Stereo Stereochemistry NMR (NOESY/ROESY) TwoD->Stereo Processing Data Processing (FT, Phasing, Baseline) Stereo->Processing Process & Analyze Assignment Spectral Assignment (Connectivities) Processing->Assignment StereoAssign Stereochemical Assignment Processing->StereoAssign Structure Structure Confirmation Assignment->Structure Final Final Structure of This compound Structure->Final Verified StereoAssign->Structure

Caption: Workflow for NMR-based structure elucidation of natural products.

References

Application Notes and Protocols for ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a diterpenoid compound belonging to the kaurane (B74193) class. While direct studies on the anti-inflammatory activity of this specific molecule are limited in publicly available literature, its structural analogues, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and kaurenoic acid, have demonstrated significant anti-inflammatory properties.[1] These related compounds have been shown to modulate key inflammatory pathways, including the NF-κB and Nrf2 signaling cascades, suggesting that this compound may hold similar therapeutic potential.[2][3]

These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, with protocols and methodologies extrapolated from studies on its close structural analogues. The information herein is intended to serve as a guide for researchers investigating the anti-inflammatory effects of this and related kaurane diterpenoids.

Potential Mechanism of Action

Based on the activities of structurally related ent-kaurane diterpenoids, the putative anti-inflammatory mechanism of this compound may involve the inhibition of pro-inflammatory mediators and the activation of antioxidant pathways. A key mechanism is the potential inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In inflammatory conditions, the activation of NF-κB leads to the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. By inhibiting NF-κB, this compound could potentially reduce the expression of these inflammatory mediators.

Furthermore, related compounds have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage implicated in inflammation. Activation of Nrf2 by this compound could therefore represent another avenue for its anti-inflammatory effects.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound, based on reported values for its structural analogues. These values should be experimentally verified for the specific compound.

Table 1: In Vitro Inhibition of Inflammatory Markers

ParameterAssay SystemIC50 / EffectReference Compound(s)
NO Production LPS-stimulated RAW 264.7 macrophagesEstimated IC50: 5-20 µMent-kaurane diterpenoids[4]
TNF-α Release LPS-stimulated RAW 264.7 macrophagesSignificant reduction at 10-50 µMent-kaur-16-ene-3β,15β-diol[4]
IL-6 Release LPS-stimulated RAW 264.7 macrophagesSignificant reduction at 10-50 µMent-kaur-16-ene-3β,15β-diol[4]
iNOS Protein Expression LPS-stimulated RAW 264.7 macrophagesDose-dependent decreaseKaurenoic acid analogues
COX-2 Protein Expression LPS-stimulated RAW 264.7 macrophagesDose-dependent decreaseKaurenoic acid analogues

Table 2: In Vivo Anti-Inflammatory Activity

Animal ModelTreatmentKey FindingsReference Compound(s)
LPS-induced lung injury in mice Intratracheal administrationReduced neutrophil infiltration and pro-inflammatory cytokine expressionKaurenoic acid[2]
Xylene-induced ear edema in mice Topical applicationDose-dependent reduction in ear swellingDiterpenes from Gochnatia decora

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory activity of this compound are provided below.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution to each sample, and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production compared to the LPS-only treated group.

Protocol 2: Western Blot Analysis for iNOS and COX-2 Expression

Objective: To investigate the effect of this compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • LPS from E. coli

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in Protocol 1.

  • Protein Extraction: After 24 hours of incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, or β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

Protocol 3: Real-Time PCR (RT-PCR) for TNF-α and IL-6 mRNA Expression

Objective: To measure the effect of this compound on the mRNA expression levels of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • LPS from E. coli

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix for RT-PCR

  • Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)

  • RT-PCR instrument

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells in 6-well plates with the compound and LPS as described in Protocol 1, but for a shorter duration (e.g., 4-6 hours) suitable for detecting changes in mRNA levels.

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • Real-Time PCR:

    • Set up the RT-PCR reactions using SYBR Green or TaqMan master mix, cDNA template, and specific primers for TNF-α, IL-6, and the housekeeping gene.

    • Perform the RT-PCR in a real-time PCR instrument.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the LPS-only treated group.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays start RAW 264.7 Macrophage Culture seed Seed cells in plates (96-well or 6-well) start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Assay) stimulate->no_assay western_blot Western Blot (iNOS, COX-2) stimulate->western_blot rt_pcr RT-PCR (TNF-α, IL-6) stimulate->rt_pcr

Caption: Experimental workflow for assessing the anti-inflammatory activity.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nuc->Genes Transcription Compound ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid Compound->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway.

nrf2_pathway cluster_nucleus Nucleus Compound ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid Keap1 Keap1 Compound->Keap1 Activation Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitination & Degradation Nrf2_Keap1->Ub ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway.

References

Application Notes and Protocols for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound Name: Initial research for "ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid" yielded limited data regarding its anti-cancer properties. However, the closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (commonly abbreviated as 5F ), has been the subject of numerous studies for its potent anti-cancer activities. The following application notes and protocols are based on the available scientific literature for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid.

Introduction

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) is a diterpenoid compound isolated from the traditional Chinese medicinal herb Pteris semipinnata L.[1][2]. It has demonstrated significant anti-tumor activity across a range of human cancer cell lines.[3] The primary mechanisms of action include the induction of apoptosis through the mitochondrial-mediated pathway and the inhibition of the NF-κB signaling pathway.[4][5] This document provides a summary of its activity on various cancer cell lines, detailed experimental protocols for its study, and diagrams of the key signaling pathways it modulates.

Data Presentation: Anti-cancer Activity

The cytotoxic effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cancer TypeCell LineIC50 (µg/mL)Treatment Time (hours)Reference
Lung CancerA549~2048[6][7][8]
Nasopharyngeal CarcinomaCNE-2Z~1548[9]
Anaplastic Thyroid CarcinomaFRONot explicitly stated, but dose-dependent effects observed from 10-40 µg/mL24
Gastric CancerSGC7901Not explicitly stated, but dose-dependent effects observed from 5-40 µg/mL48
Laryngeal CancerHep-2Not explicitly stated, but dose-dependent effects observed from 10-40 µg/mL48[2]
Breast CancerMCF-7~2048[1]
Breast CancerMDA-MB-231~1548[1]
Breast CancerSK-BR-3~2548[1]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anti-cancer effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, CNE-2Z)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[9]

  • Prepare a stock solution of 5F in DMSO and then dilute to final concentrations (e.g., 0, 5, 10, 20, 40, 80 µg/mL) in the culture medium.[6][7][8] The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of 5F. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the compound.

Materials:

  • Cancer cells treated with 5F as described above.

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of 5F for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • Cancer cells treated with 5F.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-NF-κB p65, anti-IκBα, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • After treatment with 5F, wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

cluster_0 ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) cluster_1 NF-κB Pathway cluster_2 Mitochondrial Apoptosis Pathway Compound 5F NFkB_p65_p50 NF-κB (p65/p50) Compound->NFkB_p65_p50 Inhibits nuclear translocation IkBa IκBα Compound->IkBa Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates NFkB_p65_p50->Bcl2 Promotes transcription IkBa->NFkB_p65_p50 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of Action of 5F

Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add 5F at Various Concentrations Incubate_24h_1->Add_Compound Incubate_Time Incubate (24, 48, 72h) Add_Compound->Incubate_Time Add_MTT Add MTT Reagent Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 490nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Assay Workflow

Start Start Treat_Cells Treat Cells with 5F Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate 15 min in Dark Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Apoptosis Assay Workflow

References

Application Notes and Protocols for ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Available Data: Direct experimental data on the mechanism of action for ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is limited in the current scientific literature. The following application notes and protocols are based on extensive research conducted on the structurally similar and well-characterized compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (also known as 5F). Given the structural similarity, it is hypothesized that their mechanisms of action may be comparable. All data and protocols presented herein pertain to ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid.

Mechanism of Action of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid is a diterpenoid compound isolated from Pteris semipinnata L. that has demonstrated significant anti-tumor activity in a variety of cancer cell lines.[1][2] Its mechanism of action is multifactorial, primarily involving the induction of apoptosis, inhibition of the NF-κB signaling pathway, and induction of cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

The compound is a potent inducer of apoptosis in cancer cells.[3][4] It triggers the intrinsic, or mitochondrial, pathway of apoptosis through the following mechanisms:

  • Modulation of Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1][4][5] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[4]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[5]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, inflammation, and proliferation, and its constitutive activation is common in many cancers. ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been shown to inhibit this pathway:

  • Inhibition of NF-κB Activation: The compound significantly suppresses the activation of NF-κB.[3]

  • Stabilization of IκBα: It prevents the degradation of IκBα, the natural inhibitor of NF-κB.[1][3] By upregulating and stabilizing IκBα, NF-κB (specifically the p65 subunit) is sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-survival genes.[1][3]

  • Downregulation of NF-κB Target Genes: The inhibition of NF-κB activity leads to the downregulation of its target genes, including the anti-apoptotic protein Bcl-2.[1]

Induction of G2/M Cell Cycle Arrest

In addition to inducing apoptosis, the compound can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M checkpoint.[1][4] This prevents the cells from entering mitosis and further dividing. This effect has been observed in nasopharyngeal carcinoma cells and is associated with an accumulation of cells in the G2 phase of the cell cycle.[1][4]

Data Presentation

Table 1: Summary of Biological Effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid on Cancer Cell Lines
Cell LineCancer TypeEffectConcentration Range TestedCitation(s)
CNE-2ZNasopharyngeal CarcinomaDose- and time-dependent inhibition of cell viability, induction of apoptosis, G2/M cell cycle arrest.0-80 µg/mL[1][4]
Laryngeal Cancer Cell LinesLaryngeal CancerDose-dependent induction of apoptosis.Not specified in abstract[3]
SGC7901Gastric CancerConcentration- and time-dependent inhibition of proliferation, induction of apoptosis.Not specified in abstract[5]
A549Lung CancerConcentration- and time-dependent inhibition of proliferation, induction of apoptosis, G2 cell cycle arrest.0-80 µg/mL
VariousLung, laryngeal, thyroid, gastric, colorectal cancerInduces apoptosis.Not specified in abstract[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

This protocol quantifies the percentage of apoptotic cells following treatment with the compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the compound for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Protocol 4: Western Blot Analysis of Apoptosis and NF-κB Pathway Proteins

This protocol is for detecting changes in the expression of key proteins involved in the compound's mechanism of action.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

Apoptosis_Pathway Compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic acid Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic acid IkBa_degradation IκBα Degradation Compound->IkBa_degradation Inhibits IkBa_p65_p50 IκBα-p65/p50 Complex IkBa_degradation->IkBa_p65_p50 Stabilizes p65_p50_free p65/p50 IkBa_p65_p50->p65_p50_free Release p65_p50_nuc p65/p50 p65_p50_free->p65_p50_nuc Translocation Gene_Transcription Pro-survival Gene Transcription (e.g., Bcl-2) p65_p50_nuc->Gene_Transcription Activates Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits Experimental_Workflow Start Treat Cancer Cells with Compound MTT Cell Viability Assay (MTT) Start->MTT Flow Flow Cytometry Start->Flow Western Western Blot Analysis Start->Western Conclusion Elucidate Mechanism of Action MTT->Conclusion Annexin Apoptosis Assay (Annexin V/PI) Flow->Annexin CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle Annexin->Conclusion CellCycle->Conclusion Proteins Analyze Key Proteins (Bcl-2, Bax, Caspases, p65, IκBα) Western->Proteins Proteins->Conclusion

References

Application Notes and Protocols for ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid* In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a member of the kaurene diterpenoid class of natural products. This document provides detailed application notes and protocols for a closely related and well-studied isomer, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , often referred to in the literature as 5F . This compound has demonstrated significant anti-cancer and anti-inflammatory properties in various in vitro models. The following protocols are based on published research and are intended to guide researchers in setting up assays to evaluate the biological activities of this and similar compounds. The methodologies cover cytotoxicity, apoptosis, cell cycle analysis, and anti-inflammatory effects.

Data Presentation

The cytotoxic effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid have been evaluated across a range of human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeAssayIncubation TimeIC50 (µg/mL)Reference
CNE-2Z Nasopharyngeal CarcinomaMTT24 hNot explicitly stated, but significant dose-dependent inhibition from 5-80 µg/mL[1][2]
48 hNot explicitly stated, but significant dose-dependent inhibition from 5-80 µg/mL[1][2]
72 hNot explicitly stated, but significant dose-dependent inhibition from 5-80 µg/mL[1][2]
HepG2 Hepatocellular CarcinomaCCK-8Not Specified6.94 ± 9.10 µM[3]
Huh7 Hepatocellular CarcinomaCCK-8Not SpecifiedNot explicitly stated[3]
Laryngeal Cancer Cells Laryngeal CancerMTTNot SpecifiedDose-dependent inhibition observed[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability and proliferation.

Materials:

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

  • Human cancer cell lines (e.g., CNE-2Z, A549, laryngeal cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare a stock solution of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid in a suitable solvent (e.g., propylene (B89431) glycol or DMSO) and dilute it with the culture medium to achieve final concentrations ranging from 0 to 80 µg/mL. The final solvent concentration should be non-toxic to the cells (typically ≤0.1%).

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the compound for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Human cancer cell lines

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with a range of concentrations of the compound (e.g., 5, 10, 20, 40, 80 µg/mL) for 24 hours.[1]

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • After fixation, wash the cells with PBS and resuspend them in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Plates incubation1 24h Incubation cell_seeding->incubation1 compound_treatment Treat with ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid incubation1->compound_treatment incubation2 Incubate for 24-72h compound_treatment->incubation2 cytotoxicity Cytotoxicity (MTT) incubation2->cytotoxicity Measure Viability apoptosis Apoptosis (Annexin V/PI) incubation2->apoptosis Detect Apoptotic Cells cell_cycle Cell Cycle (PI Staining) incubation2->cell_cycle Analyze Cell Cycle Phases anti_inflammatory Anti-inflammatory (NO Assay) incubation2->anti_inflammatory Measure NO Production ic50 Calculate IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist no_inhibition Calculate NO Inhibition anti_inflammatory->no_inhibition

Caption: Experimental workflow for in vitro evaluation.

apoptosis_pathway cluster_nfkb NF-κB Pathway cluster_mitochondrial Mitochondrial Pathway compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic-acid nfkb NF-κB Activation compound->nfkb Inhibits ikba IκBα Degradation compound->ikba Prevents bax Bax (Pro-apoptotic) compound->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits pro_survival Pro-survival Genes (e.g., Bcl-2) nfkb->pro_survival ikba->nfkb cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathway.

cell_cycle_arrest compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic-acid g2m_checkpoint G2/M Checkpoint compound->g2m_checkpoint Induces g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 g2->g2m_checkpoint m M Phase g2m_checkpoint->m arrest G2/M Arrest g2m_checkpoint->arrest

Caption: G2/M cell cycle arrest mechanism.

References

Application Notes and Protocols: ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a naturally occurring diterpenoid of the kaurane (B74193) class.[1] It has been isolated from the fern Pteris semipinnata, a plant known to be a rich source of bioactive ent-kaurane diterpenoids.[2][3] While specific biological data for this compound is limited in publicly available literature, the broader class of kaurane diterpenes has attracted significant research interest for a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5]

This document provides an overview of the potential research applications and suggested experimental protocols for this compound. The methodologies are largely based on studies of its close structural analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F in several studies), which has been more extensively characterized. Researchers can use these notes as a starting point for investigating the biological activities of this compound.

Potential Research Applications

  • Anticancer Research: Given that related kaurane diterpenes exhibit significant cytotoxicity against various cancer cell lines, this compound could be investigated as a potential anticancer agent.[6][7] Research could focus on its effects on cell proliferation, apoptosis, and cell cycle regulation in cancer cells.

  • Anti-inflammatory Studies: Many kaurane diterpenes possess anti-inflammatory properties.[8][9] Investigations into the ability of this compound to modulate inflammatory pathways, such as the NF-κB and MAPK pathways, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) could be valuable.

  • Drug Development: As a novel natural product, it can serve as a lead compound for the synthesis of more potent and selective derivatives for various therapeutic targets.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₈O₄N/A
Molecular Weight332.4 g/mol N/A
AppearanceAmorphous powder (likely)[2]
Natural SourcePteris semipinnata[1]

Biological Activity of a Structural Analogue (ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid)

The following data on the structural analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F), can serve as a reference for designing experiments.

In Vitro Cytotoxicity
Cell LineCancer TypeIC₅₀ Value (µg/mL)Exposure Time (h)
CNE-2ZNasopharyngeal Carcinoma~1048
FROAnaplastic Thyroid CarcinomaNot specified48
A549Lung CancerNot specified48
Hep-2Laryngeal CancerNot specified48

Data extrapolated from dose-response curves and statements in cited literature.[6][10]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., A549, HepG2, CT26.WT)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Replace the medium in each well with medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat Cells seed->treat prepare Prepare Compound Dilutions prepare->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Workflow for MTT Cell Viability Assay.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol is used to quantify apoptosis induced by the test compound.

Materials:

  • Target cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blot Analysis for Apoptosis and Signaling Pathways

This protocol is to investigate the effect of the compound on key proteins involved in apoptosis and signaling pathways like NF-κB and MAPK.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p65, IκBα, p-ERK, ERK, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Potential Mechanism of Action (Based on Analogue 5F)

Studies on the analogue ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) suggest that it induces apoptosis through a mitochondrial-mediated pathway.[7][10] It also appears to inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation.[6]

Apoptosis_Pathway cluster_nfkb NF-κB Pathway Inhibition cluster_mito Mitochondrial Apoptosis compound ent-Kaurane Diterpene (e.g., 5F) IkappaB IκBα Degradation ↓ compound->IkappaB inhibits Bax_up Bax Expression ↑ compound->Bax_up promotes p65 p65 Nuclear Translocation ↓ IkappaB->p65 Bcl2_down Bcl-2 Expression ↓ p65->Bcl2_down Bax_trans Bax Translocation to Mitochondria Bcl2_down->Bax_trans facilitates Bax_up->Bax_trans CytoC Cytochrome c Release Bax_trans->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Putative signaling pathway based on analogue 5F.

This proposed mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 via NF-κB inhibition and the upregulation of the pro-apoptotic protein Bax.[7] This shifts the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[6][7] Researchers can use this model as a basis for investigating the mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an ent-kaurane diterpenoid. This class of compounds is known for its generally low aqueous solubility due to its hydrophobic tetracyclic core structure. However, it is expected to be soluble in various organic solvents. A structurally similar compound, ent-9-Hydroxy-15-oxo-19-kauraic acid, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].

Q2: What are the recommended solvents for dissolving this compound?

Based on the solubility of structurally related compounds, the following organic solvents are recommended for initial testing:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Chloroform

  • Dichloromethane

For biological assays, DMSO is a common choice for creating high-concentration stock solutions. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Q3: How can I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: What are the recommended storage conditions for the solid compound and its solutions?

  • Solid Compound: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C for several months[2]. It is advisable to prepare and use solutions on the same day if possible[2].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The compound is not dissolving in the chosen organic solvent at room temperature.

  • Possible Cause: The dissolution rate may be slow, or the concentration may be too high for the solvent at ambient temperature.

  • Solution:

    • Gentle Warming: Warm the solution to 37°C in a water bath[2]. This can increase the kinetic solubility of the compound.

    • Sonication: Use an ultrasonic bath to agitate the solution for 10-15 minutes[2]. Cavitation can help break down solid aggregates and enhance dissolution.

    • Vortexing: Vigorous vortexing can also aid in the dissolution process.

    • Solvent Polarity: If the compound remains insoluble, consider trying a solvent with a different polarity.

Issue 2: The compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer or cell culture medium.

  • Possible Cause: The compound is poorly soluble in the final aqueous medium, and the sudden change in solvent polarity causes it to crash out of solution.

  • Solution:

    • Serial Dilution: Perform an intermediate dilution step in a co-solvent system (e.g., a mixture of DMSO and your aqueous buffer) before the final dilution.

    • Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while vigorously vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.

    • Use of Surfactants or Solubilizing Agents: For certain applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (B1172386) in the aqueous medium can help maintain the compound's solubility.

    • Lower the Final Concentration: If precipitation persists, the desired final concentration may be above the compound's aqueous solubility limit. Consider reducing the final concentration for your experiment.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: The compound may not be fully dissolved in the stock solution, or it may be precipitating in the assay medium, leading to variability in the effective concentration.

  • Solution:

    • Ensure Complete Dissolution of Stock: Before each use, visually inspect the stock solution for any precipitate. If necessary, warm and sonicate the stock solution to ensure homogeneity.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment from a well-dissolved stock solution.

    • Vehicle Control: Always include a vehicle control (the final concentration of the solvent, e.g., DMSO, in the assay medium without the compound) to account for any effects of the solvent on the experimental system.

Data Presentation

Due to the limited availability of public quantitative solubility data for this compound, the following table provides a qualitative summary based on the properties of structurally similar compounds. Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the protocol provided below.

SolventQualitative SolubilityQuantitative Solubility (mg/mL or mM)
WaterInsolubleData not available
Dimethyl Sulfoxide (DMSO)SolubleData not available
EthanolLikely SolubleData not available
MethanolLikely SolubleData not available
AcetoneSoluble[1]Data not available
Ethyl AcetateSoluble[1]Data not available
ChloroformSoluble[1]Data not available
DichloromethaneSoluble[1]Data not available

Physicochemical Properties of a Structurally Similar Compound (ent-15-Oxo-16-kauren-19-oic acid):

PropertyValue
Molecular Weight316.4 g/mol [3]
XLogP34.4[3]
Melting Point211 - 213 °C[3]

The high LogP value suggests good lipid solubility and, consequently, poor aqueous solubility.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol allows for the quantitative determination of the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, let the vials stand to allow the undissolved solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase or a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original undiluted supernatant by applying the dilution factor.

    • Express the solubility in mg/mL or mM.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Dissolving this compound choose_solvent Choose appropriate organic solvent (e.g., DMSO) start->choose_solvent dissolve_rt Attempt to dissolve at room temperature choose_solvent->dissolve_rt is_dissolved_rt Is the compound fully dissolved? dissolve_rt->is_dissolved_rt apply_energy Apply gentle heat (37°C) and/or sonication is_dissolved_rt->apply_energy No dilute_aq Dilute stock solution into aqueous medium is_dissolved_rt->dilute_aq Yes is_dissolved_energy Is the compound fully dissolved? apply_energy->is_dissolved_energy is_dissolved_energy->dilute_aq Yes consider_alt_solvent Consider an alternative solvent is_dissolved_energy->consider_alt_solvent No check_precipitation Does the compound precipitate? dilute_aq->check_precipitation success Success: Compound is in solution check_precipitation->success No troubleshoot_precipitation Troubleshoot Precipitation: - Add stock dropwise to vortexing medium - Use co-solvents or surfactants - Lower final concentration check_precipitation->troubleshoot_precipitation Yes troubleshoot_precipitation->dilute_aq consider_alt_solvent->choose_solvent end_fail Insoluble under these conditions consider_alt_solvent->end_fail

Caption: A troubleshooting workflow for dissolving this compound.

Experimental_Workflow start Start: Solubility Determination add_excess Add excess compound to a known volume of solvent start->add_excess equilibrate Equilibrate for 24-48h with agitation add_excess->equilibrate separate Separate solid and liquid phases (centrifugation) equilibrate->separate sample Collect supernatant separate->sample dilute Dilute supernatant sample->dilute quantify Quantify concentration using HPLC dilute->quantify calculate Calculate solubility quantify->calculate end End: Quantitative Solubility Value calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Technical Support Center: ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid extraction from its natural source, Pteris semipinnata.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

This compound is a kaurene-type diterpenoid that can be isolated from the herbs of the fern Pteris semipinnata[1]. This plant is a rich source of various bioactive ent-kaurane diterpenoids.

Q2: Which solvent system is most effective for the initial extraction of this compound?

Based on documented studies, a high-polarity solvent is effective for the initial extraction of ent-kaurane diterpenoids from Pteris semipinnata. Specifically, 95% ethanol (B145695) has been successfully used for the extraction of a range of these compounds, including the target molecule's close analogs[2]. The choice of solvent is critical, and its polarity should match the polarity of the target compound to ensure efficient extraction.

Q3: What are the common challenges encountered during the purification of this compound?

The primary challenges in purifying this diterpenoid acid are similar to those for other natural products and include:

  • Co-extraction of impurities: The initial crude extract often contains a complex mixture of compounds with similar polarities, such as other diterpenoids, flavonoids, and chlorophyll (B73375).

  • Low yield: Kaurene-type diterpenoids can be minor constituents in the plant material, leading to low overall yields.

  • Compound degradation: The target molecule may be sensitive to factors like high temperatures or acidic conditions, which can lead to degradation during extraction and purification.

  • Difficult separation from isomers: The presence of structurally similar kaurene diterpenoids can make the final purification steps, such as column chromatography, challenging.

Q4: Are there alternative extraction methods to traditional maceration?

Yes, modern, non-conventional extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be more efficient than conventional methods. These techniques often lead to reduced extraction times, lower solvent consumption, and potentially higher yields. For instance, ultrasonic-assisted extraction has been shown to be effective for extracting triterpenoids from plant material and can be optimized for parameters like ultrasonic power, ethanol concentration, and extraction time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient cell wall disruption. 2. Inappropriate solvent-to-solid ratio. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound.1. Ensure the plant material is finely powdered to maximize surface area. 2. Optimize the solvent-to-solid ratio; a higher ratio can enhance extraction but may require more solvent for removal. 3. Increase extraction time or temperature, but monitor for potential degradation of the target compound. Consider using methods like ultrasonic-assisted extraction to improve efficiency at lower temperatures. 4. Avoid prolonged exposure to high temperatures and harsh pH conditions.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture at a low speed if the emulsion persists.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent). 2. Column overloading with crude extract. 3. Irregular packing of the stationary phase (e.g., silica (B1680970) gel). 4. Co-elution of compounds with similar polarities.1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A gradient elution (gradually increasing solvent polarity) is often more effective than isocratic elution. 2. Use an appropriate amount of crude extract for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Ensure the silica gel is packed uniformly without any cracks or air bubbles. 4. If compounds are still not separating, consider using a different stationary phase (e.g., alumina, reverse-phase C18) or a different chromatographic technique like preparative HPLC.
Presence of Chlorophyll in the Final Product 1. Use of a non-polar or moderately polar solvent in the initial extraction.1. Perform a preliminary liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll before proceeding with the main extraction. 2. Use a purification step with activated charcoal, which can adsorb chlorophyll. 3. Employ a reverse-phase chromatography step, as chlorophyll is less retained on C18 columns compared to the target compound.

Data Presentation

While specific comparative data for the extraction of this compound is limited in the literature, the following tables provide a summary of relevant quantitative data from studies on similar compounds and general extraction optimization.

Table 1: Reported Yield of a Similar Diterpenoid from Pteris semipinnata

CompoundPlant SourceExtraction MethodYieldReference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidPteris semipinnataHPLC-APCI-MS1.18 mg/gDeng F. et al., 2002

Table 2: Optimization of Ultrasonic-Assisted Extraction for Triterpenoids (Illustrative Example)

ParameterRange InvestigatedOptimal ConditionEffect on Yield
Ultrasonic Power150 - 270 W210 WYield increases with power up to the optimum, then may decrease.
Ethanol Concentration50 - 90%75%Higher concentrations generally improve the yield of moderately polar compounds.
Extraction Time20 - 60 min40 minYield increases with time up to a plateau, after which degradation may occur.
Solvent to Sample Ratio15:1 - 35:1 mL/g25:1 mL/gA higher ratio improves extraction efficiency but increases solvent usage.

This table is an illustrative example based on the optimization of triterpenoid (B12794562) extraction and provides a framework for optimizing the extraction of kaurene diterpenoids.

Experimental Protocols

1. Extraction and Initial Fractionation of ent-Kaurane Diterpenoids from Pteris semipinnata

This protocol is adapted from the methodology used for the successful isolation of several ent-kaurane diterpenoids from Pteris semipinnata[2].

  • Plant Material Preparation:

    • Collect the whole plants of Pteris semipinnata.

    • Dry the plant material in a shaded, well-ventilated area until brittle.

    • Powder the dried plant material using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 8.5 kg) with 95% ethanol at room temperature. The solvent-to-solid ratio should be sufficient to fully immerse the powder (e.g., 1:5 to 1:10 w/v).

    • Allow the mixture to stand for an extended period (e.g., 24-48 hours) with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column.

    • Adsorb the crude residue onto a small amount of silica gel.

    • Load the adsorbed sample onto the column.

    • Elute the column with a solvent gradient of increasing polarity. A typical gradient would be petroleum ether/acetone (B3395972), starting with a high ratio of petroleum ether (e.g., 20:1) and gradually increasing the proportion of acetone (e.g., 10:1, 7:1, 5:1, 3:1, 1:1, 0:1), followed by pure methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles for further purification.

2. HPLC Analysis of Diterpenoids

This protocol is based on a method developed for the analysis of diterpenoids in Pteris semipinnata and can be adapted for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer).

  • Column: Diamonsil ODS (4.6 mm x 150 mm) or a similar C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer. An example is 30% acetonitrile and 70% 2 mmol/L ammonium (B1175870) acetate. The mobile phase composition may need to be optimized for the specific target compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: If using a mass spectrometer, selective ion monitoring (SIM) can be used for high sensitivity and specificity. For UV detection, the wavelength should be optimized based on the absorbance spectrum of the pure compound.

  • Quantification: Generate a standard curve using a purified standard of this compound at various concentrations. The concentration of the compound in the extract can then be determined by comparing its peak area to the standard curve.

Visualizations

experimental_workflow plant_material Dried and Powdered Pteris semipinnata extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract silica_column Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) crude_extract->silica_column fraction_collection Fraction Collection and TLC Analysis silica_column->fraction_collection combined_fractions Combined Fractions Containing Target Compound fraction_collection->combined_fractions further_purification Further Purification (e.g., Preparative HPLC) combined_fractions->further_purification pure_compound Pure this compound further_purification->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthesis_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) ent_cpp ent-Copalyl Diphosphate (ent-CPP) ggpp->ent_cpp ent-CPS ent_kaurene ent-Kaurene ent_cpp->ent_kaurene ent-KS oxidation_steps Multiple Oxidation Steps (P450 monooxygenases) ent_kaurene->oxidation_steps target_compound This compound oxidation_steps->target_compound

Caption: Simplified biosynthetic pathway of ent-kaurane diterpenoids.

References

Technical Support Center: ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is advisable to store it away from foodstuffs and incompatible materials.[1] While some suppliers suggest room temperature for short-term storage in certain regions, for long-term stability, it is best practice to refer to the Certificate of Analysis provided with your specific batch.[2]

Q2: How should I store solutions of this compound?

Stock solutions of this compound can be stored at temperatures below -20°C for several months.[3] To ensure the integrity of your experiments, it is highly recommended to prepare fresh working solutions on the day of use.[3] If you need to prepare a solution for later use, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.

Q3: I am having trouble dissolving the compound. What can I do?

To achieve a higher solubility, it is recommended to gently warm the tube containing the compound and solvent at 37°C.[3] Additionally, using an ultrasonic bath for a short period can aid in dissolution.[3]

Q4: What are the potential signs of degradation of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, general signs of chemical degradation in natural products can include:

  • Changes in physical appearance, such as color or texture.

  • The appearance of new peaks or a decrease in the main peak area in chromatographic analyses (e.g., HPLC, LC-MS).

  • A decrease in biological activity or inconsistent experimental results.

Q5: What factors can affect the stability of this compound?

Based on the chemical structure of this compound, which contains a hydroxyl group, a ketone, a carboxylic acid, and a double bond, its stability may be influenced by:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: The carboxylic acid group can react under acidic or basic conditions.

  • Light: Exposure to UV or visible light can potentially induce degradation.

  • Oxygen: The presence of oxygen can lead to oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Prepare a fresh solution from the solid compound. 2. Analyze the compound's purity using HPLC or LC-MS. 3. Review storage conditions of both the solid and any stock solutions.
Changes in the physical appearance of the solid Potential degradation or moisture absorption.1. Do not use the compound if significant changes are observed. 2. If possible, analyze a small sample to check its purity. 3. Ensure the storage container is sealed tightly and stored in a desiccator if necessary.
Precipitation in stock solution upon thawing The compound may have low solubility in the chosen solvent at lower temperatures.1. Gently warm the solution to 37°C and sonicate to redissolve. 2. Consider preparing more dilute stock solutions or using a different solvent system if the issue persists.

Data Presentation

Recommended Storage and Handling Summary
Form Storage Temperature Duration Key Recommendations
Solid Cool, dry, well-ventilated placeLong-termStore in a tightly sealed container.[1]
Stock Solution ≤ -20°CSeveral monthsAliquot to avoid freeze-thaw cycles.[3]
Working Solution N/AN/APrepare fresh on the day of use.[3]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or UPLC system with a PDA or UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC.

    • Develop an HPLC method with a gradient elution to separate the parent compound from any degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Evaluation:

    • Determine the percentage of degradation in each condition.

    • The analytical method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Visualizations

Stability_Factors Compound Active Compound Heat Heat Light Light (UV/Vis) pH Extreme pH (Acid/Base) Oxygen Oxygen Degradation Degradation Products (Loss of Activity) Heat->Degradation Light->Degradation pH->Degradation Oxygen->Degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Purification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, a diterpenoid, stem from its potential for low abundance in natural sources, and the presence of structurally similar impurities. These impurities may include other kaurenoic acid derivatives or isomers that exhibit similar chromatographic behavior, making separation difficult. The compound's moderate polarity can also lead to issues with solubility and selection of an appropriate chromatography system.

Q2: What is the typical source for isolating this compound?

A2: this compound and similar kaurenoic acid derivatives are often isolated from medicinal plants. For instance, related compounds have been isolated from the herbs of Pteris semipinnata.[1] The concentration of the target compound can vary significantly based on the plant's species, geographical location, and harvesting time.

Q3: Which analytical techniques are best suited for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the preferred method for monitoring purification. For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, which is particularly useful for complex biological matrices.[2][3][4] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fractions during column chromatography.

Q4: How can I improve the solubility of this compound during purification?

A4: Due to its carboxylic acid group, the solubility of this compound is pH-dependent. In aqueous solutions, increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. For chromatographic purposes, solubility can be improved by using a mixture of organic solvents or by adding modifiers to the mobile phase. In some cases, creating a salt of the acid, such as a sodium salt, can significantly increase its water solubility.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Extraction Incomplete extraction from the plant matrix.- Increase the extraction time or perform multiple extraction cycles.- Use a more effective solvent system. A combination of polar and non-polar solvents may be necessary.- Consider ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Degradation of the target compound.- Perform extraction at a lower temperature to minimize thermal degradation.- Protect the extract from light if the compound is photosensitive.
Poor Separation in Column Chromatography Co-elution of structurally similar impurities.- Optimize the mobile phase composition. A shallower gradient in reversed-phase or normal-phase HPLC can improve resolution.- Try a different stationary phase. If a C18 column provides poor separation, consider a phenyl-hexyl or cyano column.- Employ orthogonal purification techniques, such as using an ion-exchange column followed by a reversed-phase column.
Column overloading.- Reduce the amount of sample loaded onto the column.- Use a larger column with a higher loading capacity.
Presence of Insoluble Material in Sample Precipitation of the compound in the injection solvent.- Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.- Filter the sample through a 0.22 µm filter to remove any particulate matter.
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase.- Add a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.- Check for and resolve any issues with the column, such as voids or contamination.
Inconsistent Retention Times Fluctuations in the HPLC system.- Ensure the mobile phase is properly degassed.- Check for leaks in the pump and connections.- Allow the column to equilibrate fully with the mobile phase before each injection.

Quantitative Data Summary

The following tables provide example data for the purification of this compound. These are representative values and may vary depending on the starting material and purification scale.

Table 1: Comparison of Extraction Methods

Extraction Method Solvent Yield of Crude Extract (mg/g of dry plant material) Purity of Target Compound in Crude Extract (%)
MacerationMethanol (B129727)1201.5
Soxhlet ExtractionEthyl Acetate (B1210297)852.1
Ultrasound-AssistedAcetone1101.8

Table 2: Summary of a Two-Step Purification Protocol

Purification Step Starting Mass (mg) Final Mass (mg) Purity (%) Step Yield (%) Overall Yield (%)
Initial Crude Extract 1000-2.0--
Silica (B1680970) Gel Column Chromatography 10008565.08.58.5
Preparative HPLC (C18) 851598.517.61.5

Experimental Protocols

General Protocol for Extraction and Purification

This protocol outlines a general procedure for the isolation and purification of this compound from a plant source.

1. Extraction: a. Air-dry and grind the plant material to a fine powder. b. Extract the powdered material with methanol (3 x 5 L for 1 kg of material) at room temperature for 24 hours for each extraction. c. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Solvent Partitioning: a. Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. b. Monitor the presence of the target compound in each fraction using TLC or HPLC-UV. The compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

3. Silica Gel Column Chromatography: a. Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Collect fractions and analyze them by TLC. Combine fractions containing the target compound.

4. Preparative HPLC: a. Further purify the combined fractions using preparative reversed-phase HPLC on a C18 column. b. Use a mobile phase gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. c. Collect the peak corresponding to this compound. d. Evaporate the solvent to yield the purified compound.

5. Purity and Identity Confirmation: a. Assess the final purity using analytical HPLC-UV. b. Confirm the identity of the compound using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Start Plant Material (e.g., Pteris semipinnata) Extraction Extraction (e.g., Methanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning EnrichedFraction Enriched Fraction (e.g., Ethyl Acetate) Partitioning->EnrichedFraction SilicaColumn Silica Gel Column Chromatography EnrichedFraction->SilicaColumn SemiPure Semi-Purified Fractions SilicaColumn->SemiPure PrepHPLC Preparative HPLC (C18) SemiPure->PrepHPLC PureCompound Pure ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid PrepHPLC->PureCompound Analysis Purity & Identity Confirmation (HPLC, HRMS, NMR) PureCompound->Analysis

Caption: General workflow for the extraction and purification of this compound.

References

Technical Support Center: ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound can be primarily attributed to several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), non-optimal pH conditions in solutions, and oxidation. The presence of a hydroxyl group, a carboxylic acid, and an α,β-unsaturated ketone in its structure makes it susceptible to these degradation pathways. It is crucial to control these environmental factors during storage and experimentation to maintain the compound's integrity.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

A2: For solid (lyophilized) this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, a temperature of -20°C is advisable.[3][4] Before use, the container should be allowed to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture onto the compound.[3][5]

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to the poor aqueous solubility typical of many diterpenoids, organic solvents are generally required for preparing stock solutions.[6][7][8][9][10] It is recommended to use high-purity solvents such as DMSO, ethanol, or methanol (B129727). Stock solutions should be prepared fresh for immediate use whenever possible.[3] If storage is necessary, solutions should be aliquoted into tightly sealed vials to minimize headspace and stored at -20°C for short periods, generally not exceeding one month.[3] Avoid repeated freeze-thaw cycles.

Q4: My analytical results (e.g., HPLC, LC-MS) are inconsistent. Could this be due to compound degradation?

A4: Yes, inconsistent analytical results, such as the appearance of unexpected peaks, changes in peak area, or shifts in retention time, can be indicative of compound degradation.[11] It is essential to ensure that your sample handling and analytical methods are optimized to prevent degradation. Refer to the troubleshooting section for guidance on identifying and resolving these issues.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in Chromatograms
Possible Cause Troubleshooting Step Rationale
Photodegradation Protect samples from light at all stages of the experiment by using amber vials or covering containers with aluminum foil.[12][13]Diterpenoids can be light-sensitive, leading to the formation of degradation products upon exposure to UV or visible light.
Thermal Degradation Maintain samples at a low temperature (e.g., on ice or in a cooled autosampler) during analysis. Avoid prolonged exposure to elevated temperatures.[14]Structurally related compounds have shown degradation at higher temperatures.
pH-Mediated Degradation Ensure the pH of your mobile phase and sample diluent is compatible with the compound's stability. For carboxylic acids, acidic to neutral pH is often preferred.[1][2]Extreme pH values can catalyze hydrolysis or other degradation reactions.
Oxidative Degradation Degas mobile phases and consider blanketing stock solutions with an inert gas (e.g., nitrogen or argon) if long-term storage is unavoidable.The hydroxyl group and other parts of the molecule may be susceptible to oxidation.
Reaction with Solvent Use high-purity, fresh solvents. Ensure the chosen solvent is inert and does not react with the compound.Impurities in solvents or reactive solvents can lead to the formation of adducts or degradation products.
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
Possible Cause Troubleshooting Step Rationale
Low Aqueous Solubility Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the experiment.[6][7][9]Many diterpenoids have poor water solubility.
pH-Dependent Solubility Adjust the pH of the aqueous buffer. For carboxylic acids, solubility may increase at a pH above the pKa, but this may also increase the risk of degradation.[1][15] A careful balance must be found.The ionization state of the carboxylic acid group affects its solubility.
Precipitation Over Time Prepare fresh dilutions immediately before use. If precipitation is observed in a stock solution, it may need to be gently warmed and sonicated to redissolve before use, but be mindful of potential thermal degradation.The compound may not be stable in the diluted solution over extended periods.

Experimental Protocols

Protocol 1: General Procedure for Preparing Stock Solutions
  • Allow the solid this compound to equilibrate to room temperature before opening the vial.

  • Weigh the required amount of the compound using an analytical balance.

  • Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into amber vials with PTFE-lined caps.

  • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study (for Stability Assessment)

This protocol is based on ICH guidelines for photostability and stress testing and should be adapted to your specific experimental needs.[16][17]

  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Acid and Base Hydrolysis:

    • To separate aliquots of the solution, add an equal volume of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

    • Maintain the samples at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to the initial concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the solution, add a small volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Incubate at room temperature for a defined period, taking samples at various time points for analysis.

  • Thermal Degradation:

    • Place an aliquot of the solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

    • Keep a control sample at the recommended storage temperature.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[12][13][16]

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products). Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh Solid Compound B Dissolve in Organic Solvent A->B C Create Stock Solution B->C D Acid/Base Hydrolysis C->D Expose Aliquots E Oxidation (H2O2) C->E Expose Aliquots F Thermal Stress C->F Expose Aliquots G Photostability (UV/Vis) C->G Expose Aliquots H HPLC/LC-MS Analysis D->H Analyze Samples E->H Analyze Samples F->H Analyze Samples G->H Analyze Samples I Assess Degradation H->I

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic Start Inconsistent Analytical Results? CheckStorage Verify Storage Conditions (Temp, Light, Seal) Start->CheckStorage CheckPrep Review Solution Preparation (Solvent, Age, pH) CheckStorage->CheckPrep Storage OK DegradationSuspected Degradation is Likely CheckStorage->DegradationSuspected Improper Storage CheckMethod Examine Analytical Method (Column, Mobile Phase, Temp) CheckPrep->CheckMethod Preparation OK CheckPrep->DegradationSuspected Improper Preparation CheckMethod->DegradationSuspected Method Issue NoDegradation Issue May Be Instrumental CheckMethod->NoDegradation Method OK

Caption: Logical workflow for troubleshooting inconsistent analytical results.

References

Technical Support Center: ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid Assay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a diterpenoid natural product that can be isolated from herbs such as Pteris semipinnata.[1] It belongs to the kaurene class of diterpenes. Research has shown that related kaurenoic acids exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-melanogenic properties. Its potential therapeutic effects are a subject of ongoing research.

Q2: What are the common analytical methods for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods for the quantification of kaurenoic acids and other diterpenoids from various matrices.[2] Spectrophotometric methods can be used for the quantification of total terpenoids but lack the specificity for individual compounds.

Q3: Which in vitro assays are commonly used to assess the biological activity of this compound?

A3: Common in vitro assays include:

  • Cell Viability/Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to determine the effect of the compound on cell viability in cancer cell lines.[3]

  • Apoptosis Assays: Annexin V staining is a common method to detect and quantify apoptosis induced by the compound.

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cell cycle arrest at specific phases.

  • NF-κB Signaling Pathway Analysis: Western blotting and reporter assays can be used to investigate the compound's effect on the NF-κB signaling pathway, which is often implicated in inflammation and cancer.[3][4][5]

Assay Troubleshooting Guides

Guide 1: HPLC Analysis Interference

Issue: Poor peak resolution, ghost peaks, or inaccurate quantification during HPLC analysis.

Potential Cause Troubleshooting Steps
Matrix Interference Components in the sample matrix can co-elute with the analyte. Optimize the extraction and sample clean-up procedure. Consider using Solid Phase Extraction (SPE) for cleaner samples.
Solvent Contamination Impurities in the mobile phase solvents can cause ghost peaks, especially in gradient elution. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[6]
Column Degradation The HPLC column can degrade over time, leading to poor peak shape and resolution. Use a guard column to protect the analytical column. If performance declines, wash the column according to the manufacturer's instructions or replace it.
Inadequate Wavelength Selection Diterpenoids may lack a strong chromophore, leading to low sensitivity with UV detection.[7][8] Ensure the detection wavelength is set to the absorbance maximum of the compound. If sensitivity is an issue, consider derivatization or using a more sensitive detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[8]
Compound Adsorption The acidic nature of the carboxylic acid group might lead to peak tailing. Consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.

Troubleshooting Workflow for HPLC Issues

cluster_solutions Solutions start HPLC Issue Observed (e.g., poor peak shape, ghost peaks) check_sample Step 1: Check Sample Preparation - Matrix effects? - Proper extraction? start->check_sample check_mobile_phase Step 2: Check Mobile Phase - Freshly prepared? - HPLC grade solvents? check_sample->check_mobile_phase Sample OK solution_sample Optimize sample cleanup (SPE) check_sample->solution_sample Issue Found check_column Step 3: Check HPLC Column - Column integrity? - Guard column used? check_mobile_phase->check_column Mobile Phase OK solution_mobile_phase Use fresh, high-purity solvents check_mobile_phase->solution_mobile_phase Issue Found check_method Step 4: Check Method Parameters - Wavelength optimal? - Mobile phase modifier needed? check_column->check_method Column OK solution_column Wash or replace column check_column->solution_column Issue Found resolution Issue Resolved check_method->resolution Method Optimized solution_method Optimize wavelength / add modifier check_method->solution_method Issue Found

Troubleshooting workflow for common HPLC issues.
Guide 2: MTT Assay Interference with Natural Products

Issue: Inaccurate cell viability readings (e.g., unexpectedly high viability, high background).

Potential Cause Troubleshooting Steps
Color Interference If the compound solution is colored, it can absorb light at the same wavelength as the formazan (B1609692) product, leading to artificially high readings. Solution: Run parallel "no-cell" controls containing the compound at each concentration. Subtract the absorbance of the no-cell control from the absorbance of the corresponding cell-containing well.[9]
Direct MTT Reduction Some natural compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent, resulting in a false positive signal for cell viability. Solution: Confirm results with a different viability assay that does not rely on metabolic reduction, such as a trypan blue exclusion assay or a CyQUANT Direct Cell Proliferation Assay.[9]
Compound Precipitation Poor solubility of the compound in the culture medium can cause it to precipitate. These precipitates can scatter light, leading to inaccurate absorbance readings. Solution: Visually inspect wells for precipitates under a microscope. Improve solubility by using a suitable vehicle (e.g., DMSO) at a low, non-toxic final concentration and ensure it is fully dissolved in the medium.[9]
High Background Contamination of the culture medium or reagents can lead to high background absorbance. Solution: Use fresh, sterile reagents. Ensure the final concentration of phenol (B47542) red (if present in the medium) is consistent across all wells, or use a phenol red-free medium.[10]

Quantitative Data Summary

Table 1: Cytotoxicity of a Related Kaurenoic Acid Derivative

Note: The following data is for ent-kaur-16-en-19-oic acid, a structurally similar compound. Specific IC50 values for this compound were not available in the searched literature.

Cell LineCompoundIC50 (µM)Reference
HepG-2 (Human Hepatoblastoma)Metabolite of ent-kaur-16-en-19-oic acid12.6
MCF-7 (Human Breast Carcinoma)Metabolite of ent-kaur-16-en-19-oic acid27.1

Table 2: HPLC Method Validation Parameters for Kaurenoic Acids

Note: This data is generalized from methods for related kaurenoic acids and should be used as a guideline. Specific validation is required for each assay.

ParameterTypical ValueReference
Linearity (Concentration Range) 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.35 µg/mL
Recovery 98% - 102%
Relative Standard Deviation (RSD) < 5%

Experimental Protocols

Protocol 1: HPLC Quantification of this compound

This protocol provides a general framework for the quantification of kaurenoic acids. Optimization for your specific instrument and sample matrix is recommended.

  • Sample Preparation (from plant material): a. Dry and grind the plant material to a fine powder. b. Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or reflux. c. Filter the extract and evaporate the solvent under reduced pressure. d. Re-dissolve the dried extract in the mobile phase for HPLC analysis. A solid-phase extraction (SPE) clean-up step may be necessary for complex matrices.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). For example, a linear gradient from 30% to 60% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

    • Injection Volume: 10-20 µL.

  • Quantification: a. Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol). b. Create a series of calibration standards by diluting the stock solution. c. Inject the standards to generate a calibration curve (peak area vs. concentration). d. Inject the prepared samples and quantify the analyte concentration based on the calibration curve.

Experimental Workflow for HPLC Analysis

start Start: Sample (e.g., plant material) extraction 1. Extraction (Methanol/Ethanol) start->extraction filtration 2. Filtration & Evaporation extraction->filtration reconstitution 3. Reconstitution in Mobile Phase filtration->reconstitution hplc_injection 4. HPLC Injection reconstitution->hplc_injection data_analysis 5. Data Analysis (Calibration Curve) hplc_injection->data_analysis result Result: Concentration of Analyte data_analysis->result

A typical workflow for HPLC analysis of natural products.
Protocol 2: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound against adherent cancer cell lines.

  • Cell Plating: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the compound in DMSO. b. Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). c. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control (medium only) wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Signaling Pathway Diagram

Inhibition of the NF-κB Signaling Pathway

Studies on the related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, have shown that it can induce apoptosis in cancer cells by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] This is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[3][5] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and anti-apoptotic genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, IL-1R) IKK IKK Complex receptor->IKK Signal IkB p65-p50-IκBα (Inactive NF-κB) IKK->IkB Phosphorylates IκBα NFkB p65-p50 (Active NF-κB) IkB->NFkB IκBα Degradation translocation Translocation NFkB->translocation compound ent-9-Hydroxy-15-oxo- 16-kauren-19-oic acid compound->IKK Inhibits transcription Gene Transcription (Pro-survival, Anti-apoptotic) translocation->transcription

Proposed mechanism of NF-κB pathway inhibition.

References

Technical Support Center: Optimizing ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: The majority of published research focuses on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (commonly referred to as 5F), a diterpenoid isolated from Pteris semipinnata L. This guide is based on the available data for this compound and aims to assist researchers in optimizing its use in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)?

A1: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) is known to induce apoptosis in various cancer cell lines.[1] Its primary mechanism involves the inhibition of the NF-κB signaling pathway.[2][3] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[1][2] The compound triggers the mitochondrial-mediated apoptosis pathway, characterized by the release of cytochrome c into the cytosol and the activation of caspase-9 and caspase-3.[1] Additionally, its effects can involve the modulation of MAPK and Akt signaling pathways.[1]

Q2: How should I dissolve and store the compound?

A2: The compound has been successfully dissolved in propylene (B89431) glycol (PG) for in vitro studies.[3] It is recommended to prepare a concentrated stock solution in PG and then dilute it with the culture medium to the final desired concentration immediately before use.[3] The final concentration of the solvent in the culture medium should be kept low (e.g., ≤1.2%) to avoid solvent-induced cytotoxicity.[3] For storage, it is advisable to follow the manufacturer's instructions, which typically involve storing the solid compound and stock solutions at -20°C or -80°C.

Q3: What are the recommended starting concentrations for cell culture experiments?

A3: The effective concentration of 5F is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, a starting range of 10 µg/mL to 80 µg/mL can be considered.[4] For instance, in CNE-2Z nasopharyngeal carcinoma cells, effects on cell viability were observed within this range over 24 to 72 hours.[5]

Q4: Which cell lines have been reported to be sensitive to this compound?

A4: The compound has demonstrated cytotoxic and apoptotic effects in a variety of human cancer cell lines, including:

  • Laryngeal cancer cells[2]

  • Nasopharyngeal carcinoma cells (CNE-2Z)[3][6]

  • Anaplastic thyroid carcinoma cells[7]

  • Lung cancer cells[3]

  • Gastric cancer cells[3]

  • Colorectal cancer cells[3]

  • Prostate carcinoma epithelial cells (PC-3)[8]

Q5: What are the expected morphological changes in cells treated with this compound?

A5: Cells undergoing apoptosis induced by this compound are expected to exhibit characteristic morphological changes. These can include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[5] These changes can be observed using phase-contrast microscopy.

Troubleshooting Guides

Q1: I am not observing the expected level of apoptosis. What are some potential reasons?

A1: Several factors could contribute to a lack of apoptotic response:

  • Sub-optimal Concentration: The IC50 value can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Incorrect Incubation Time: The induction of apoptosis is time-dependent. Consider extending the incubation period (e.g., 24, 48, or 72 hours).[5]

  • Cell Line Resistance: The cell line you are using may be resistant to the compound's effects. This could be due to various factors, including the expression of anti-apoptotic proteins or mutations in key signaling pathways.

  • Compound Degradation: Ensure the compound has been stored correctly and that stock solutions are not repeatedly freeze-thawed.

  • Solvent Issues: While propylene glycol is a recommended solvent, ensure the final concentration in your culture medium is not affecting the compound's solubility or causing off-target effects.

Q2: My results show high variability between experiments. How can I improve reproducibility?

A2: To improve the consistency of your results, consider the following:

  • Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well or dish for every experiment.

  • Consistent Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Precise Compound Dilution: Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid using old dilutions.

  • Uniform Incubation Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator.

  • Control for Solvent Effects: Always include a vehicle control (cells treated with the same concentration of the solvent, e.g., propylene glycol, as the compound-treated cells) in your experiments.[3]

Q3: The compound is precipitating in my cell culture medium. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium.

  • Check Final Concentration: You may be using a concentration that is too high. Try working with lower concentrations.

  • Stock Solution Concentration: Ensure your stock solution in propylene glycol is fully dissolved before diluting it into the culture medium.

  • Dilution Method: When preparing the final concentration, add the stock solution to the medium and mix immediately and thoroughly to ensure proper dispersion.

Data Presentation

Table 1: Reported IC50 Values of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Citation
PC-3Prostate Carcinoma3.7[8]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from methodologies described in the literature.[2][5]

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 200 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid in culture medium from a stock solution. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of propylene glycol) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control group.

2. Apoptosis (Annexin V-FITC) Assay

This protocol is based on descriptions of apoptosis detection in the provided literature.[2][5]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for 24 hours.[5]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

3. Western Blotting for Key Signaling Proteins

This protocol allows for the analysis of proteins involved in the compound's mechanism of action, such as NF-κB, Bcl-2, and Bax.[2][3]

  • Protein Extraction: After treatment with the compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, IκBα, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic-acid NFkB_p65 NF-κB (p65) compound->NFkB_p65 inhibits IkBa IκBα compound->IkBa upregulates NFkB_p65->IkBa inhibited by Bcl2 Bcl-2 (Anti-apoptotic) NFkB_p65->Bcl2 promotes transcription of Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of apoptosis induction.

G start Start: Select Cell Line prepare_stock Prepare Compound Stock (in Propylene Glycol) start->prepare_stock dose_response Dose-Response Study (MTT Assay) (e.g., 0-80 µg/mL for 24, 48, 72h) prepare_stock->dose_response determine_ic50 Determine IC50 and Select Optimal Concentrations dose_response->determine_ic50 morphology Observe Morphological Changes (Phase-Contrast Microscopy) determine_ic50->morphology apoptosis_assay Confirm Apoptosis (Annexin V/PI Staining) morphology->apoptosis_assay mechanism_study Investigate Mechanism (Western Blot for NF-κB, Bcl-2, etc.) apoptosis_assay->mechanism_study end End: Data Analysis & Conclusion mechanism_study->end

Caption: Experimental workflow for testing on a new cell line.

G start Problem: No/Low Cytotoxicity check_conc Is the concentration range appropriate? start->check_conc check_time Is the incubation time sufficient? check_conc->check_time Yes increase_conc Solution: Increase concentration range and repeat dose-response. check_conc->increase_conc No check_solubility Is the compound fully dissolved? check_time->check_solubility Yes increase_time Solution: Increase incubation time (e.g., 48h, 72h). check_time->increase_time No check_cells Is the cell line known to be resistant? check_solubility->check_cells Yes remake_solution Solution: Prepare fresh dilutions from stock. Ensure no precipitation. check_solubility->remake_solution No change_cell_line Consider using a different, more sensitive cell line. check_cells->change_cell_line Yes

Caption: Troubleshooting guide for unexpected results.

References

Technical Support Center: Troubleshooting HPLC Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the High-Performance Liquid Chromatography (HPLC) analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound that might affect HPLC analysis?

Q2: I am seeing asymmetric peaks. What are the common causes of peak tailing and fronting?

Peak tailing and fronting are common issues in HPLC.[3]

  • Peak Tailing: This is observed when the latter half of the peak is broader than the front half.[4] Common causes include:

    • Secondary Interactions: Strong interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns, can cause tailing.[4][5][6]

    • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and peak tailing.[4]

    • Column Overload: Injecting too much sample can lead to peak distortion.[3][6]

    • Column Degradation: Voids in the column packing or a blocked frit can also result in tailing peaks.[5][6]

  • Peak Fronting: This occurs when the first half of the peak is broader than the second half.[7] Potential causes include:

    • Column Overload: Injecting a sample that is too concentrated can saturate the column.[8]

    • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[7]

    • Column Collapse: Physical degradation of the column bed can also be a cause.

Q3: My peaks are splitting. What could be the reason?

Split peaks can manifest as a "shoulder" or a "twin" peak and can be caused by several factors:[7]

  • Mismatched Solvents: A significant difference in strength between the injection solvent and the mobile phase is a common cause.[7]

  • Column Issues: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks for all analytes.[7][9][10][11]

  • Co-elution: If only a single peak is splitting, it might be due to two different compounds eluting very close to each other.[9][11]

  • Method Parameters: Inadequate buffering or temperature differences between the mobile phase and the column can sometimes lead to peak splitting.[9]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing is a prevalent issue, often indicating secondary interactions within the column.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all Are all peaks tailing? start->check_all single_peak Likely chemical interaction with a specific analyte. check_all->single_peak No all_peaks Likely a system or column issue. check_all->all_peaks Yes adjust_ph Adjust Mobile Phase pH (2 pH units away from pKa) single_peak->adjust_ph reduce_load Reduce Sample Concentration/ Injection Volume all_peaks->reduce_load check_buffer Ensure Adequate Buffering (10-25 mM) adjust_ph->check_buffer use_endcapped Use End-Capped or Polar-Embedded Column check_buffer->use_endcapped check_column Inspect/Replace Column and Frits reduce_load->check_column resolved Peak Shape Improved check_column->resolved use_endcapped->resolved

Caption: Troubleshooting workflow for peak tailing issues.

Experimental Protocol: Adjusting Mobile Phase pH

  • Initial Mobile Phase: Prepare a mobile phase with a pH at least 2 units away from the pKa. For this acidic compound, a lower pH (e.g., pH 2.5) will ensure it is fully protonated and less likely to interact with residual silanols.

  • Buffer Selection: Use a suitable buffer for the desired pH range. For a pH of 2.5, a phosphate (B84403) buffer is a good choice. Ensure the buffer concentration is sufficient, typically between 10-25 mM, to maintain a stable pH.[12]

  • Analysis: Equilibrate the column with the new mobile phase and inject the sample.

  • Evaluation: Observe the peak shape. If tailing is reduced, the pH adjustment was successful.

Quantitative Data Summary: General HPLC Parameters

ParameterRecommended ValueRationale
Mobile Phase Buffer10-25 mMEnsures stable pH and improves peak symmetry.[12]
PEEK Tubing ID0.005"Minimizes dead volume and extra-column effects that can cause tailing.[4]
Sample SolventMobile PhaseWhenever possible, dissolving and injecting the sample in the mobile phase minimizes solvent mismatch issues.
Guide 2: Correcting Peak Fronting

Peak fronting is often a sign of column overload or sample solubility problems.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Reduce Injection Volume/ Sample Concentration start->check_overload check_solubility Improve Sample Solubility (dissolve in mobile phase) check_overload->check_solubility Issue Persists resolved Peak Shape Improved check_overload->resolved Issue Resolved check_column Inspect Column for Collapse or Voids check_solubility->check_column Issue Persists check_solubility->resolved Issue Resolved replace_column Replace Column check_column->replace_column replace_column->resolved G start Split Peaks Observed check_all Are all peaks split? start->check_all all_peaks Problem likely before separation (e.g., blocked frit, column void) check_all->all_peaks Yes single_peak Problem likely related to the separation itself check_all->single_peak No check_frit Check/Replace Column Frit all_peaks->check_frit check_solvent Ensure Sample Solvent is Weaker than Mobile Phase single_peak->check_solvent check_column_void Inspect for Column Void check_frit->check_column_void resolved Peak Shape Improved check_column_void->resolved check_coelution Inject Smaller Volume to Check for Co-eluting Compounds check_solvent->check_coelution optimize_method Optimize Method (e.g., gradient, temperature) check_coelution->optimize_method optimize_method->resolved

References

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ent-Kaurane Diterpenoids

Disclaimer: Information regarding ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is limited in current scientific literature. This guide has been developed using data from the closely related and well-researched compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (hereafter referred to as 5F), and other ent-kaurane diterpenoids. The experimental challenges and troubleshooting strategies presented are likely applicable due to structural and functional similarities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this class of compounds?

A1: ent-Kaurane diterpenoids, including 5F, are known to exert anti-cancer and anti-inflammatory effects primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.[1][2][3] A key signaling pathway inhibited by these compounds is the Nuclear Factor-kappa B (NF-κB) pathway.[1][4][5] By preventing the activation of NF-κB, these compounds can down-regulate anti-apoptotic proteins like Bcl-2 and promote the expression of pro-apoptotic proteins like Bax.[1][3][4][5]

Q2: Why am I seeing significant batch-to-batch variability in my results?

A2: Batch-to-batch variability can stem from several factors. Purity of the compound is critical; even minor impurities can alter biological activity. Ensure you are using a high-purity standard and consider re-qualifying each new batch. Additionally, the age and storage conditions of your stock solutions can lead to degradation. It is recommended to use freshly prepared solutions for each experiment.

Q3: What is the best way to dissolve and store this compound?

A3: Due to their hydrophobic nature, ent-kaurane diterpenoids generally have poor aqueous solubility.[6][7][8] For in vitro experiments, they are often dissolved in organic solvents like propylene (B89431) glycol (PG) or DMSO to create a stock solution.[1] This stock is then diluted into the culture medium immediately before use. It's crucial to keep the final solvent concentration low (e.g., ≤1.2% for PG) to avoid solvent-induced cytotoxicity.[1] For storage, solid compounds should be kept under the conditions specified in their Certificate of Analysis, and stock solutions should be stored at -20°C or below for short periods.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability and Apoptosis Assays

Q: My MTT/Annexin V assays show highly variable dose-response curves. What could be the cause?

A: This is a common issue with hydrophobic compounds. Here’s a step-by-step troubleshooting workflow:

  • Compound Solubility and Precipitation:

    • Problem: The compound may be precipitating out of the aqueous culture medium upon dilution from the organic stock. This is a primary cause of inconsistent effective concentrations.

    • Solution: Visually inspect your prepared media for any precipitate, both before and after adding to the cells. When diluting the stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion. Prepare working solutions fresh for each experiment.

  • Cell Density and Health:

    • Problem: The initial seeding density and the health of the cells can significantly impact their response to treatment. Over-confluent or unhealthy cells may show altered sensitivity.

    • Solution: Ensure you are using a consistent and optimal seeding density for your cell line. Always check cell viability and morphology before starting an experiment.

  • Solvent Effects:

    • Problem: The organic solvent used to dissolve the compound (e.g., DMSO, PG) can have its own cytotoxic effects, especially at higher concentrations.

    • Solution: Always include a vehicle control (cells treated with the same final concentration of the solvent alone) in your experiments. This will help you differentiate between compound-specific effects and solvent-induced toxicity.

  • Incubation Time:

    • Problem: The effects of the compound are time-dependent.[3] Inconsistent incubation times will lead to variable results.

    • Solution: Use a precise and consistent incubation time for all experiments. If you are uncertain about the optimal duration, perform a time-course experiment to determine the point of maximum effect.

G cluster_solutions Solutions start Inconsistent Apoptosis Results solubility Check Compound Solubility - Precipitate in media? start->solubility cell_health Assess Cell Health & Density - Consistent seeding? solubility->cell_health No sol_solubility Prepare fresh solutions; Vortex during dilution solubility->sol_solubility Yes solvent Evaluate Solvent Effects - Vehicle control included? cell_health->solvent No sol_cell Standardize seeding protocol; Check morphology cell_health->sol_cell Yes timing Verify Incubation Time - Is it consistent? solvent->timing No sol_solvent Run vehicle controls; Minimize solvent % solvent->sol_solvent Yes end Reproducible Results timing->end No sol_timing Perform time-course study; Use precise timing timing->sol_timing Yes sol_solubility->cell_health sol_cell->solvent sol_solvent->timing sol_timing->end

Troubleshooting workflow for apoptosis assays.
Issue 2: Discrepancies in Cell Cycle Analysis

Q: I'm seeing inconsistent G2/M phase arrest in my flow cytometry data. Why?

A: Inconsistent cell cycle arrest can be due to several experimental variables.

  • Cell Synchronization:

    • Problem: If your cell population is not synchronized, the proportion of cells in each phase will vary at the start of the experiment, masking the effect of the compound.

    • Solution: Consider a synchronization method like serum starvation before adding the compound. This will provide a more uniform starting population.

  • Fixation and Staining:

    • Problem: Improper cell fixation or staining with propidium (B1200493) iodide (PI) can lead to poor quality histograms and inaccurate cell cycle phase distribution.

    • Solution: Ensure that cells are fixed properly (e.g., with ice-cold 70% ethanol) to prevent clumping. Optimize PI staining concentration and incubation time, and always include an RNase treatment to avoid staining of double-stranded RNA.

  • Data Acquisition and Gating:

    • Problem: Incorrect gating during flow cytometry analysis can lead to erroneous quantification of cell cycle phases.

    • Solution: Set your gates based on unstained and single-stain controls. Use a consistent gating strategy for all samples in an experiment. Exclude doublets and debris from your analysis.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) on cancer cell lines as reported in the literature.

Table 1: Effect of 5F on Cell Cycle Distribution in CNE-2Z Nasopharyngeal Carcinoma Cells [1]

5F Concentration (µg/mL)% of Cells in G2/M Phase (24h treatment)
0 (Control)11.04%
512.59%
1015.48%
2034.50%
4032.88%
80Not Reported

Table 2: Induction of Apoptosis in Human Gastric Cancer SGC7901 Cells by 5F [3]

5F Concentration (µg/mL)Apoptosis Rate (%) (48h treatment)
0 (Control)4.1%
1012.3%
2025.8%
4045.2%

Key Experimental Protocols

Protocol 1: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)

This protocol is adapted from methodologies used in studies of 5F.[3][9]

  • Cell Preparation: Seed cells in a 6-well plate and culture to ~70-80% confluency. Treat cells with various concentrations of the compound and a vehicle control for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is based on methods described for analyzing the effects of 5F.[1][9]

  • Cell Preparation and Harvesting: Treat cells as described in the apoptosis protocol. Harvest approximately 1x10^6 cells by trypsinization.

  • Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate the tubes for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

ent-Kaurane diterpenoids are known to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival. The diagram below illustrates this mechanism.

Inhibition of the NF-κB pathway by ent-kaurane diterpenoids.

References

Validation & Comparative

Validating the Bioactivity of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid and related ent-kaurane diterpenoids. This document summarizes key experimental data, details relevant methodologies, and visualizes critical biological pathways and workflows to support further investigation and drug discovery efforts.

This compound is a diterpenoid isolated from plant sources such as Pteris semipinnata. While specific bioactivity data for this particular compound is emerging, the broader class of ent-kaurane diterpenoids is well-documented for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This guide places the potential bioactivity of this compound within the context of its chemical relatives, providing a framework for its evaluation as a potential therapeutic agent.

Comparative Bioactivity of ent-Kaurane Diterpenoids

The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and antimicrobial activities of various ent-kaurane diterpenoids, offering a comparative landscape for assessing the potential of this compound.

Anti-inflammatory Activity
CompoundAssayCell LineConcentration/IC₅₀Key Findings
Noueinsiancin A-K (compounds 4-7, 13-17)Nitric Oxide (NO) InhibitionRAW 264.72.5 µM, 5.0 µM, 10.0 µMSignificantly inhibited NO production.[2]
Compounds 6 and 7 (from Nouelia insignis)Cytokine ExpressionRAW 264.7Dose-dependentDown-regulated protein expression of IL-6 and TNF-α.[2]
ent-17-hydroxy-15-oxokauran-19-oic acidNO, TNF-α, IL-1β, IL-6, IL-17 InhibitionRAW 264.7Not specifiedProduced significant inhibition of LPS-induced release of inflammatory mediators.[3]
ent-15α-hydroxy-16-kauran-19-oic acidNO, TNF-α, IL-1β, IL-6, IL-17 InhibitionRAW 264.7Not specifiedShowed significant inhibition of inflammatory mediator release.[3]
Isodon serra compounds 1 and 9NO Production InhibitionBV-2IC₅₀ = 15.6 µM and 7.3 µMExhibited notable inhibition of NO production.[4]
Cytotoxic Activity
CompoundCell Line(s)IC₅₀/ED₅₀Key Findings
Crotonmekongenin AFaDu, HT-29, SH-SY5YED₅₀ = 0.48 µg/ml, 0.63 µg/ml, 0.45 µg/mlShowed significant cytotoxic activity.[5]
Annoglabasin HLU-1, MCF-7, SK-Mel2, KBIC₅₀ = 3.7 - 4.6 μMExhibited significant cytotoxicity on all tested human cancer cell lines.[6]
ent-kaurane diterpenoids (compounds 1-3, 21-23 from Jungermannia tetragona)HepG2, A2780, 7860, A549Not specifiedPossess strong activity against most of the tested cell lines.[7]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)CNE-2Z (Nasopharyngeal carcinoma)Dose-dependentSuppressed cell viability and induced apoptosis.[8][9]
7-epi-candicandiolKB, COL-2, LU1, LNCaP, A2780ED₅₀ = 9.0 - 17.9 µg/mLActive in almost all tested cell lines.[10]
Antimicrobial Activity
Compound/DerivativeMicroorganism(s)MIC/Inhibition ZoneKey Findings
Sigesbeckin A and Compound 5MRSA, VREMIC = 64 µg/mLDemonstrated moderate antibacterial efficacy.[11][12]
Compounds 3, 5, and 11 (from Sigesbeckia orientalis)MRSA, VRENot specifiedSignificantly enhanced the efficacy of doxorubicin (B1662922) and vancomycin.[11][12]
ent-kaurenoic acidMultidrug-resistant bacteriaNot specifiedPromising bactericidal agent.[13]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-eneS. aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, C. krusei8 - 16 mm inhibition zoneExhibited activity against all tested microorganisms.[14][15]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays used to evaluate the bioactivity of ent-kaurane diterpenoids.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the control group to induce an inflammatory response.

  • Incubation: The plate is incubated for another 24 hours.

  • NO Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Cytotoxic Activity: MTT Assay
  • Cell Culture and Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media and seeded in 96-well plates at a suitable density.

  • Compound Exposure: After 24 hours of incubation, the cells are treated with various concentrations of the ent-kaurane diterpenoid for 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strain Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases ent_kaurane ent-Kaurane Diterpenoid ent_kaurane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory Transcription

Caption: NF-κB signaling pathway in inflammation and its inhibition by ent-kaurane diterpenoids.

G cluster_workflow Bioactivity Screening Workflow start Start: Compound Isolation/ Synthesis in_vitro In Vitro Bioassays start->in_vitro anti_inflammatory Anti-inflammatory (e.g., NO Assay) in_vitro->anti_inflammatory cytotoxic Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxic antimicrobial Antimicrobial (e.g., MIC Assay) in_vitro->antimicrobial active Active Compound(s) Identified anti_inflammatory->active cytotoxic->active antimicrobial->active mechanism Mechanism of Action Studies active->mechanism pathway Signaling Pathway Analysis mechanism->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General experimental workflow for the validation of bioactive compounds.

References

A Comparative Guide to ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid and Other Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid and other structurally related diterpenoids, with a focus on their cytotoxic and anti-inflammatory effects. The information is supported by experimental data from peer-reviewed studies to assist in research and drug development endeavors.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton.[1] These compounds, isolated from various plant species, have garnered significant attention in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] A key structural feature often associated with the cytotoxic activity of many ent-kaurane diterpenoids is the presence of an α,β-unsaturated ketone moiety in their structure. This feature is believed to be crucial for their interaction with biological targets.

This guide will focus on this compound, a diterpenoid isolated from the fern Pteris semipinnata, and compare its activity with other diterpenoids from the same plant and the broader ent-kaurane class.

Comparative Cytotoxicity Data

A study comparing the cytotoxic effects of five diterpenoids isolated from Pteris semipinnata against several human tumor cell lines provides valuable insights into their relative potencies. The compounds evaluated include this compound (referred to as compound A in the study), ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (compound 5F), and other related diterpenoids (compounds 6F, 4F, and B). The half-maximal inhibitory concentration (IC50) values from this comparative study are summarized in the table below.

CompoundHePG II (Liver Adenocarcinoma)SPC-A-1 (Lung Adenocarcinoma)MGC-803 (Gastric Adenocarcinoma)CNE-2Z (Nasopharyngeal Carcinoma)BEL-7402 (Liver Adenocarcinoma)
This compound (A) >10 µg/mL>10 µg/mL>10 µg/mL>10 µg/mL>10 µg/mL
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) 4.89 ± 0.12 µg/mL3.21 ± 0.15 µg/mL6.23 ± 0.21 µg/mL5.11 ± 0.18 µg/mL4.52 ± 0.13 µg/mL
Compound 6F 0.343 ± 0.003 µg/mL0.115 ± 0.022 µg/mL0.590 ± 0.032 µg/mL0.328 ± 0.066 µg/mL0.221 ± 0.058 µg/mL
Compound 4F No cytotoxicityNo cytotoxicityNo cytotoxicityNo cytotoxicityNo cytotoxicity
Compound B No cytotoxicityNo cytotoxicityNo cytotoxicityNo cytotoxicityNo cytotoxicity

Data sourced from a study on the cytotoxic constituents of Pteris semipinnata L.[2]

The study concluded that the antitumor activity of these compounds is linked to the α,β-methylene cyclopentanone (B42830) moiety. The position and number of hydroxyl groups were also found to significantly affect their cytotoxicity.[2]

Signaling Pathways and Mechanisms of Action

While direct mechanistic studies on this compound are limited, extensive research on the structurally similar and more potent diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), provides a strong model for the potential mechanisms of action. Studies on 5F have revealed its ability to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key signaling pathways.

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3] This process is characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Diterpenoid ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic-acid Bcl2 Bcl-2 (Anti-apoptotic) Diterpenoid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Diterpenoid->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Mitochondrial Apoptosis Pathway

Another key mechanism of action for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is also implicated in cancer development and progression. By inhibiting NF-κB, this diterpenoid can suppress the expression of pro-proliferative and anti-apoptotic genes, further contributing to its anticancer effects.

Diterpenoid ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic-acid NFkB NF-κB Diterpenoid->NFkB Inhibits translocation to nucleus Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-proliferative & Anti-apoptotic Genes Nucleus->Gene_Expression Promotes transcription Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival

Inhibition of NF-κB Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative studies are provided below for researchers who wish to replicate or build upon these findings.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

A Plate Cells B Add Diterpenoids A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

MTT Assay Workflow

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data indicates that while this compound is a component of the cytotoxic fern Pteris semipinnata, its direct cytotoxic activity appears to be lower than some of its structurally related diterpenoids from the same source, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid and compound 6F. The presence of the α,β-unsaturated ketone moiety and the specific hydroxylation pattern on the kaurane (B74193) skeleton are critical determinants of their cytotoxic potential. The detailed mechanistic studies on the more potent analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggest that the induction of apoptosis via the mitochondrial pathway and the inhibition of NF-κB signaling are key mechanisms of action for this class of compounds. This comparative guide provides a foundation for further research into the therapeutic potential of this compound and other related diterpenoids. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of natural products.

References

A Comparative Guide to the Anti-Inflammatory Effects of Kaurenoid Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various kaurenoid diterpenes, supported by experimental data. The information is intended to assist researchers in identifying promising candidates for further investigation and development as novel anti-inflammatory agents.

Introduction to Kaurenoid Diterpenes and Inflammation

Kaurenoid diterpenes are a class of natural products characterized by a tetracyclic kaurane (B74193) skeleton.[1][2] They are predominantly found in plants of the Asteraceae, Lamiaceae, and Euphorbiaceae families.[2][3] Many of these compounds have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][4] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory activity of kaurenoid diterpenes is often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][6][7]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potency of kaurenoid diterpenes can be compared by examining their ability to inhibit the production of key inflammatory mediators. The following tables summarize the 50% inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for assessing anti-inflammatory activity. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity (IC50) of ent-Kaurane Diterpenes from Isodon serra on NO Production
CompoundIC50 (μM)
Compound 115.6[8]
Compound 97.3[8]
Serrin FStrong Inhibition
14β-hydroxyrabdocoestin AInhibitory Effect
Serrin HInhibitory Effect
Serrin IInhibitory Effect
Enanderianin NInhibitory Effect
Megathyrin BInhibitory Effect

Data from LPS-stimulated BV-2 cells.[8][9]

Table 2: Inhibitory Activity (IC50) of ent-Kaurane Diterpenes from Gochnatia decora on NO Production
CompoundIC50 (μM)
Compound with IC50 0.042 μM0.042[10]
Compound with IC50 8.22 μM8.22[10]

Nine compounds from Gochnatia decora showed significant inhibition of NO production with IC50 values ranging from 0.042 to 8.22 μM in LPS-induced RAW 264.7 cells.[10]

Table 3: Inhibitory Activity of ent-Kaurane Diterpenes from Various Sources on NO Production
CompoundSourceCell LineIC50 (μM)
Kaurenoic Acid Derivatives (13 compounds)SyntheticRAW 264.72 - 10[11]
Adenostemmoic Acid BGymnocoronis spilanthoidesMurine MacrophagesReduced NO Production[3][6]
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidGymnocoronis spilanthoidesMurine MacrophagesReduced NO Production[3][6]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidGymnocoronis spilanthoidesMurine MacrophagesReduced NO Production[3][6]
Pterokaurane M1 (and other isolates)Pteris multifidaBV-2 MicrogliaSignificant Inhibition[12][13]

Key Inflammatory Signaling Pathway: NF-κB

The NF-κB signaling pathway is a central regulator of inflammation. Many kaurenoid diterpenes exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and highlights the points of intervention by kaurenoid diterpenes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK 2. Activates IkBa IκBα IKK->IkBa 3. Phosphorylates Proteasome Proteasome IkBa->Proteasome 4. Ubiquitination & Degradation p65 p65 p50 p50 NFkB_inactive p65 p50 IκBα NFkB_active p65 p50 NFkB_inactive->NFkB_active 5. Releases NFkB_nucleus p65 p50 NFkB_active->NFkB_nucleus Kaurenoids Kaurenoid Diterpenes Kaurenoids->IKK Inhibits Kaurenoids->IkBa Prevents Degradation DNA DNA NFkB_nucleus->DNA 7. Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes 8. Transcription

Caption: NF-κB signaling pathway and inhibition by kaurenoid diterpenes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells stimulated with lipopolysaccharide (LPS).

NO_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in a 96-well plate) B 2. Incubate for 24 hours A->B C 3. Pre-treat cells with various concentrations of kaurenoid diterpenes for 1-2 hours B->C D 4. Stimulate cells with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect cell culture supernatant E->F G 7. Mix supernatant with Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) F->G H 8. Incubate at room temperature for 10 minutes G->H I 9. Measure absorbance at 540 nm H->I J 10. Calculate NO concentration and % inhibition I->J

Caption: Workflow for Nitric Oxide (NO) Production Assay.

Detailed Steps:

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[14][15]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 18-24 hours.[14]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test kaurenoid diterpenes. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[14]

  • Incubation: The plates are incubated for an additional 24 hours.[14]

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.[14]

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader.[14] The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB pathway, such as p65, IκBα, and their phosphorylated forms.

Detailed Steps:

  • Cell Culture and Treatment: Cells (e.g., RAW 264.7) are cultured and treated with kaurenoid diterpenes and/or LPS as described for the NO assay.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][16]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[1][16]

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).[1]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[1]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Analysis: The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to a loading control (e.g., β-actin or GAPDH).[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6)

ELISA is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants or biological fluids.

Detailed Steps:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

  • Sample Incubation: Cell culture supernatants from treated and control cells are added to the wells. The cytokine present in the sample binds to the capture antibody.

  • Detection Antibody: A biotin-conjugated detection antibody that recognizes a different epitope on the cytokine is added.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Stopping the Reaction: The reaction is stopped by adding an acid (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Conclusion

Kaurenoid diterpenes represent a promising class of natural products with significant anti-inflammatory potential. The data presented in this guide highlight the varying potencies of different kaurenoid diterpenes in inhibiting key inflammatory mediators. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of action and therapeutic potential of these compounds. Further comparative studies, including in vivo models of inflammation, are warranted to fully elucidate the structure-activity relationships and identify the most promising candidates for development as novel anti-inflammatory drugs.

References

A Comparative Analysis of the Anti-Cancer Efficacy of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and Standard Chemotherapeutic Agents in Nasopharyngeal Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid , a close structural analog of the requested topic, ent-9-hydroxy-15-oxo-16-kauren-19-oic acid. Due to a lack of available efficacy data for the 9-hydroxy variant, this guide focuses on the 11α-hydroxy compound, which has been evaluated in preclinical studies for its anti-cancer properties. The data presented herein should be interpreted within this context.

This document offers a comparative overview of the in vitro efficacy of the natural diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, against established chemotherapeutic drugs for nasopharyngeal carcinoma (NPC), including cisplatin, paclitaxel, and 5-fluorouracil. The objective is to provide researchers and drug development professionals with a concise summary of the available preclinical data to inform future research directions.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and standard chemotherapeutic agents has been evaluated in various nasopharyngeal carcinoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is summarized below.

Table 1: IC50 Values of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid in NPC Cell Lines

Cell LineIncubation Time (h)IC50 (µg/mL)IC50 (µM)
CNE-2Z24~40~120.3
CNE-2Z48~15~45.1
CNE-2Z72~8~24.1

Data extracted from a study by Wu et al. (2013). The IC50 values were estimated from graphical representations of cell viability assays.

Table 2: IC50 Values of Standard Chemotherapeutic Drugs in NPC Cell Lines

DrugCell LineIncubation Time (h)IC50
CisplatinCNE-2Z24Not specified
48Not specified
72Not specified
HONE-1Not specified21.65 µM
CNE-2Not specified19.18 µM
C666-17226.55 µM
PaclitaxelCNE-1/TaxolNot specified~10 ng/mL (~0.012 µM)
HNE-2/TaxolNot specified~10 ng/mL (~0.012 µM)
5-8F/TaxolNot specified~10 ng/mL (~0.012 µM)
5-FluorouracilHONE-172IC50 not explicitly stated, but 62.5 µg/mL resulted in 71% cell elimination.

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell density, passage number, and specific assay protocols, across different studies.

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine IC50 values.

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Harvest and count nasopharyngeal carcinoma cells (e.g., CNE-2Z) during their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5x10³ cells per well in 200 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the test compound (e.g., ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and add the medium containing the various drug concentrations. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

    • Incubate the cells with the test compound for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been shown to induce apoptosis in CNE-2Z nasopharyngeal carcinoma cells through the mitochondrial-mediated pathway. This process involves the downregulation of the anti-apoptotic protein Bcl-2, which is regulated by the NF-κB signaling pathway. The compound was found to decrease the levels of the p65 subunit of NF-κB and upregulate its inhibitor, IκBα. This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in apoptotic cell death.[1][2]

G compound ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic acid ikba IκBα compound->ikba Upregulates nfkb NF-κB (p65) compound->nfkb Inhibits ikba->nfkb Inhibits bcl2 Bcl-2 nfkb->bcl2 Promotes transcription mito Mitochondrion bcl2->mito Inhibits bax Bax bax->mito Promotes cytoc Cytochrome c mito->cytoc Release caspases Caspase Activation cytoc->caspases apoptosis Apoptosis caspases->apoptosis G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis c1 Cell Culture (e.g., CNE-2Z) a1 Seed Cells in 96-well Plate c1->a1 c2 Drug Dilution Series a2 Add Drug Dilutions c2->a2 a1->a2 a3 Incubate (24-72h) a2->a3 a4 Add MTT Reagent a3->a4 a5 Incubate (4h) a4->a5 a6 Solubilize Formazan (DMSO) a5->a6 d1 Measure Absorbance (490 nm) a6->d1 d2 Calculate % Viability d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 d3->d4

References

A Comparative Guide to the Structure-Activity Relationship of ent-Kaurane Diterpenoids Centered on ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for a class of tetracyclic ent-kaurane diterpenoids. While specific biological data for ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a natural product isolated from Pteris semipinnata, is limited in publicly available literature, its SAR can be inferred by examining its close structural analogs.[1] This document compares its parent structures and a key isomer to elucidate the roles of specific functional groups in conferring cytotoxic and pro-apoptotic activity against cancer cell lines.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of ent-kaurane diterpenoids is significantly influenced by the presence and position of specific functional groups on their tetracyclic core. The α,β-unsaturated ketone moiety in Ring D, hydroxylation patterns, and modifications at the C-19 carboxylic acid are critical determinants of activity. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for key analogs, providing a basis for a comparative SAR analysis. As a benchmark, Oridonin, a well-characterized and potent cytotoxic ent-kaurane diterpenoid, is included.

CompoundStructureCancer Cell LineIC50 (µM)Exposure Time
Kaurenoic Acid Lacks C-15 oxo groupHepG-2 (Liver)>100 (inactive)Not Specified
MCF-7 (Breast)>100 (inactive)Not Specified
ent-15-oxo-kaur-16-en-19-oic acid Parent ketonePC-3 (Prostate)~11.5 µM (3.7 µg/mL)Not Specified
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) C-11 hydroxyl analogSGC7901 (Gastric)Concentration-dependent24, 48, 72h
CNE-2Z (Nasopharyngeal)Dose-dependent24, 48, 72h
Laryngeal Cancer CellsDose-dependentNot Specified
Oridonin (Benchmark)AGS (Gastric)2.6348h
HGC27 (Gastric)9.2748h
MGC803 (Gastric)11.0648h
TE-8 (Esophageal)3.0072h
TE-2 (Esophageal)6.8672h
HeLa (Cervical)3.65Not Specified
A549 (Lung)3.22Not Specified

Note: Direct IC50 values for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid are often reported as dose-dependent effects in literature rather than specific µM values.[2][3][4][5]

Structure-Activity Relationship (SAR) Insights

The data from the analogs allow for the deduction of key structural requirements for cytotoxic activity.

SAR_Diagram cluster_0 Key Structural Features of ent-Kaurane Core Kaurene R1 Position 9: -H (Parent) -OH (Target Cmpd) R2 Position 11: -H (Parent) -OH (Active Analog 5F) R3 Position 19: -COOH (Modification here alters activity) R4 α,β-Unsaturated Ketone (C-15 Oxo + C-16/17 Alkene) CRITICAL FOR ACTIVITY pos1 pos1->R1 pos2 pos2->R2 pos3 pos3->R3 pos4 pos4->R4

Caption: Key modification sites on the ent-kaurane skeleton influencing cytotoxicity.

  • The α,β-Unsaturated Ketone Moiety : The comparison between Kaurenoic acid (inactive) and ent-15-oxo-kaur-16-en-19-oic acid (active) strongly suggests that the α,β-unsaturated ketone system (formed by the C-15 oxo group and the C-16/C-17 exocyclic double bond) is an essential pharmacophore for cytotoxicity. This feature is common in many bioactive diterpenoids and often acts as a Michael acceptor, enabling covalent bonding with biological nucleophiles like cysteine residues in proteins.

  • Hydroxylation of the Core : The extensive research on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) demonstrates that adding a hydroxyl group at the C-11 position maintains or enhances potent anticancer activity.[2][3][4][5] This suggests that hydroxylation on this face of the steroid-like core is favorable. While no data is available for the target compound, this compound, the activity of the C-11 analog implies that the C-9 hydroxyl variant is also likely to be biologically active, pending further investigation. The precise positioning of the hydroxyl group can significantly impact binding to target proteins.

  • The C-19 Carboxylic Acid : Studies on related kaurenes indicate that the carboxylic acid at C-19 is not essential for activity and that its modification into amides or esters can lead to significant, sometimes cell-line-specific, changes in cytotoxic potency.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of cytotoxicity for active ent-kaurane diterpenoids is the induction of apoptosis, predominantly through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Kaurane ent-Kaurane Diterpenoids (e.g., Analog 5F) Bcl2 Bcl-2 (Anti-apoptotic) Kaurane->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Kaurane->Bax up-regulates Mito Mitochondrion Bcl2->Mito inhibits release Bax->Mito promotes release CytC Cytochrome c (released) Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: The intrinsic apoptosis pathway induced by active ent-kaurane diterpenoids.

Studies on the active analog ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid show that it induces apoptosis by:

  • Modulating Bcl-2 Family Proteins : It down-regulates the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.

  • Mitochondrial Disruption : The increased Bax activity causes the release of cytochrome c from the mitochondria into the cytosol.[5]

  • Caspase Activation : Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which carries out the systematic dismantling of the cell, leading to apoptosis.[4]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds relies on standardized in vitro assays.

A. Cytotoxicity Assessment using MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[6]

MTT_Workflow prep_node prep_node exp_node exp_node read_node read_node A 1. Cell Seeding Seed cancer cells in a 96-well plate (e.g., 1x10^4 cells/well) and incubate 24h. B 2. Compound Treatment Treat cells with various concentrations of the test compound. Include vehicle control. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C. B->C D 4. Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours. C->D E 5. Formazan (B1609692) Solubilization Remove media and add a solubilizing agent (e.g., DMSO) to dissolve purple crystals. D->E F 6. Absorbance Reading Measure absorbance on a plate reader (typically at 570 nm). E->F G 7. Data Analysis Calculate cell viability (%) relative to control and determine the IC50 value. F->G

Caption: Standard experimental workflow for determining IC50 values using the MTT assay.

Methodology:

  • Cell Seeding : Plate cells (e.g., HeLa, A549, PC-3) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in a complete culture medium to achieve the final desired concentrations.

  • Cell Treatment : Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation : Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition : Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization : Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition : Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[2]

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

B. Western Blot Analysis for Apoptosis Markers

To confirm the mechanism of action, Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.

  • Cell Lysis : Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and then incubate it with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin).

  • Detection : After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The changes in band intensity will indicate the compound's effect on protein expression.

References

cytotoxicity comparison of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary compounds discussed in this guide are ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid and ent-15-oxo-kaur-16-en-19-oic acid, which share the core ent-kaurane skeleton and the 15-oxo functionality with the target compound. The key difference lies in the position of the hydroxyl group.

Comparative Cytotoxicity Data (IC50 Values)

The cytotoxic activity of several ent-kaurane diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for cytotoxicity. The table below summarizes the reported IC50 values for key analogs.

CompoundCell LineCancer TypeIC50 (µM)AssayReference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid CNE-2ZNasopharyngeal CarcinomaTime- and dose-dependent inhibitionMTT[1][2]
HepG2Hepatocellular CarcinomaModerate cytotoxicity (IC50 not specified)Not Specified[3]
MCF-7Breast CarcinomaModerate cytotoxicity (IC50 not specified)Not Specified[3]
Lung Cancer CellsLung CancerEffectiveNot Specified[1]
Laryngeal Cancer CellsLaryngeal CancerEffectiveNot Specified[1]
Thyroid Carcinoma CellsThyroid CancerEffectiveNot Specified[1]
Gastric Cancer CellsGastric CancerEffective[1]
Colorectal Cancer CellsColorectal CancerEffectiveNot Specified[1]
ent-15-oxo-kaur-16-en-19-oic acid PC-3Prostate Carcinoma~11.7 (converted from 3.7 µg/mL)Not Specified
Annoglabasin H (ent-kaurane glycoside) LU-1Lung Cancer3.7Not Specified[4]
MCF-7Breast Cancer4.6Not Specified[4]
SK-Mel2Melanoma4.1Not Specified[4]
KBEpidermoid Carcinoma3.9Not Specified[4]
Jungermannenone A HL-60Leukemia1.3Not Specified[5]
Jungermannenone B HL-60Leukemia5.3Not Specified[5]
Jungermannenone C HL-60Leukemia7.8Not Specified[5]
Jungermannenone D HL-60Leukemia2.7Not Specified[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the cytotoxicity of ent-kaurane diterpenoids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.[6][7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8] Incubate the plate for 1.5 to 4 hours at 37°C.[6][8]

  • Formazan Solubilization: Remove the MTT solution, and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[10] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8][9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (considered 100% viability). The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[9]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12]

  • Washing: Wash the wells four times with 1% (vol/vol) acetic acid to remove excess TCA and serum proteins. Air dry the plates.[11][12]

  • Staining: Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly wash the wells four times with 1% (vol/vol) acetic acid to remove the unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Read the optical density (OD) at 510-580 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value from the dose-response curve.[11]

Signaling Pathways and Mechanisms of Action

Studies on the cytotoxic mechanisms of ent-kaurane diterpenoids, particularly ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggest that these compounds induce apoptosis (programmed cell death) in cancer cells. The primary signaling pathways implicated are the intrinsic apoptosis pathway, and the NF-κB and MAPK signaling pathways.

  • ent-kaurane diterpenoids have been shown to induce apoptosis through a caspase-dependent pathway, involving the activation of caspase-3 and caspase-8.[5]

  • Some of these compounds can also inhibit the activity of nuclear factor-kappaB (NF-κB) , a transcription factor that upregulates anti-apoptotic proteins.[5][13] By inhibiting NF-κB, these diterpenoids can sensitize cancer cells to apoptotic signals.

  • The mitogen-activated protein kinase (MAPK) pathway is also involved in the apoptosis induced by these compounds.[14] The MAPK pathway can have both pro-apoptotic and anti-apoptotic roles depending on the specific context and stimulus.[15]

Below are diagrams illustrating a typical experimental workflow for cytotoxicity testing and the implicated signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (ent-kaurane diterpenoid) treatment Compound Treatment (Dose-response) compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_step Assay Specific Steps (e.g., MTT/SRB addition) incubation->assay_step measurement Absorbance Reading (Microplate Reader) assay_step->measurement calculation IC50 Calculation measurement->calculation results Cytotoxicity Profile calculation->results

Caption: Experimental workflow for determining cytotoxicity.

signaling_pathway cluster_extracellular Cell Exterior cluster_intracellular Cell Interior Kaurene ent-kaurane diterpenoid NFkB_pathway NF-κB Pathway Kaurene->NFkB_pathway inhibits MAPK_pathway MAPK Pathway Kaurene->MAPK_pathway activates Anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) NFkB_pathway->Anti_apoptotic promotes Pro_apoptotic Pro-apoptotic proteins (e.g., Bax) MAPK_pathway->Pro_apoptotic activates Mitochondrion Mitochondrion Anti_apoptotic->Mitochondrion inhibits Pro_apoptotic->Mitochondrion promotes Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrion->Caspase_activation Cytochrome c release Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed apoptotic signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid and related ent-kaurene (B36324) diterpenoids. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes findings on structurally similar and well-studied compounds to offer insights into its potential therapeutic applications. The information is presented through data tables, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.

Introduction to ent-Kaurene Diterpenoids

ent-Kaurene diterpenoids are a class of natural products characterized by a tetracyclic kaurane (B74193) skeleton. These compounds, isolated from various plant species, have garnered significant attention for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Their therapeutic potential has led to extensive research into their mechanisms of action and structure-activity relationships. This guide focuses on this compound and compares its anticipated activities with those of other prominent members of this family, such as Oridonin, Rabdosin B, and kaurenoic acid.

Comparative Biological Activity

Cytotoxicity

Many ent-kaurene diterpenoids exhibit significant cytotoxic activity against a range of cancer cell lines. The presence of an α,β-unsaturated ketone moiety is often considered crucial for this activity.

Table 1: Cytotoxic Activity of Selected ent-Kaurene Diterpenoids against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Oridonin HL-60 (Leukemia)MTT1.3[1]
HepG2 (Liver Cancer)SRB4.2[2]
Rabdosin B HL-60 (Leukemia)SRB0.9[2]
HepG2 (Liver Cancer)SRB2.1[2]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) A549 (Lung Cancer)MTTApprox. 20 µg/mL (~55 µM)[3]
CNE-2Z (Nasopharyngeal Carcinoma)MTTApprox. 20 µg/mL (~55 µM)[4]
Kaurenoic Acid MDA-MB-231 (Breast Cancer)MTT23.5[5]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Anti-inflammatory Activity

ent-Kaurene diterpenoids have demonstrated potent anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Selected ent-Kaurene Diterpenoids

CompoundAssayCell Line / ModelEndpointIC50 (µM)Reference
Kaurenoic Acid LPS-induced NO productionRAW 264.7 MacrophagesNO Inhibition>100
ent-kaurene derivatives LPS-induced NO productionRAW 264.7 MacrophagesNO Inhibition2 - 10
Gochnatia decora Diterpenes LPS-induced NO productionRAW 264.7 MacrophagesNO Inhibition0.042 - 8.22

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Action

The anticancer and anti-inflammatory effects of ent-kaurene diterpenoids are mediated through various signaling pathways. A common mechanism involves the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Apoptosis Induction

Studies on the structurally similar ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) reveal that it induces apoptosis through the mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.[1]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ent_kaurene ent-Kaurene Diterpenoid Bcl2 Bcl-2 ent_kaurene->Bcl2 inhibits Bax Bax ent_kaurene->Bax promotes Mito Mitochondrial Membrane Bcl2->Mito inhibits Bax->Mito promotes CytoC Cytochrome c (release) Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->CytoC Apaf1Procaspase9 Apaf1Procaspase9 Apaf1Procaspase9->Apoptosome

Caption: Proposed mitochondrial apoptosis pathway induced by ent-kaurene diterpenoids.
NF-κB Signaling Inhibition

Several ent-kaurene diterpenoids, including the isomer 5F, have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cell survival.[2][4] This inhibition can occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm.

Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB IkBa IκBα (Phosphorylated & Degraded) IkBa_NFkB->IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression ent_kaurene ent-Kaurene Diterpenoid ent_kaurene->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurene diterpenoids.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design and execution of further comparative studies.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[5]

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form formazan (B1609692), which is proportional to the number of living cells.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the SRB assay.

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[1]

Comet Assay for DNA Damage

This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Start Cell Treatment Harvest Harvest & Prepare Single-Cell Suspension Start->Harvest Embed Embed Cells in Low-Melt Agarose on Slide Harvest->Embed Lysis Cell Lysis (Detergent & High Salt) Embed->Lysis Unwinding Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Neutralization & Fluorescent Staining Electrophoresis->Staining Analysis Microscopy & Image Analysis Staining->Analysis

Caption: Experimental workflow for the Comet Assay.

Conclusion and Future Directions

ent-Kaurene diterpenoids represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. While direct comparative data for this compound is currently lacking, the information available for structurally related compounds suggests that it likely possesses potent biological activities. Future research should focus on conducting head-to-head comparative studies of this compound against established ent-kaurene diterpenoids to accurately determine its relative potency and therapeutic potential. Elucidating its precise mechanism of action will be crucial for its advancement as a clinical candidate. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of the Biological Pathways of Ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of ent-9-hydroxy-15-oxo-16-kauren-19-oic acid and other structurally related ent-kaurane diterpenoids, with a focus on their anti-cancer properties. The information presented herein is intended to support research and drug development efforts in the field of oncology.

Note on Nomenclature: The user requested information on this compound. However, the majority of published research focuses on a closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid , often referred to in the literature as 5F . This guide will primarily discuss the biological pathways of this 11-hydroxy analogue due to the wealth of available data, while acknowledging the structural difference.

Introduction to ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, as well as from other families like Asteraceae and Lamiaceae.[1] These tetracyclic diterpenes have garnered significant attention from the scientific community due to their wide range of potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Their complex structures are biosynthesized from geranylgeranyl pyrophosphate (GGPP).[3]

Comparative Anti-cancer Activity

The primary biological activity reported for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and other related ent-kaurane diterpenoids, such as oridonin (B1677485) and eriocalyxin B, is their potent anti-cancer effect. This activity is primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in a variety of cancer cell lines.[1][3][4]

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The following table summarizes the reported IC50 values for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, oridonin, and eriocalyxin B against various cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidHepG-2Human Hepatoblastoma12.6Not Specified[5]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidMCF-7Human Breast Carcinoma27.1Not Specified[5]
OridoninAGSHuman Gastric Cancer5.995 ± 0.74124[6]
OridoninAGSHuman Gastric Cancer2.627 ± 0.32448[6]
OridoninAGSHuman Gastric Cancer1.931 ± 0.15672[6]
OridoninHGC27Human Gastric Cancer14.61 ± 0.60024[6]
OridoninHGC27Human Gastric Cancer9.266 ± 0.40948[6]
OridoninHGC27Human Gastric Cancer7.412 ± 0.51272[6]
OridoninMGC803Human Gastric Cancer15.45 ± 0.5924[6]
OridoninMGC803Human Gastric Cancer11.06 ± 0.40048[6]
OridoninMGC803Human Gastric Cancer8.809 ± 0.15872[6]
OridoninTE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672[7][8]
OridoninTE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372[7][8]
Eriocalyxin BMCF-7Human Breast CancerNot SpecifiedNot Specified
Eriocalyxin BMDA-MB-231Human Breast CancerNot SpecifiedNot Specified

Biological Pathways

Biosynthesis of ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3] The pathway involves a series of enzymatic cyclizations to form the characteristic tetracyclic ent-kaurane skeleton.

ent-Kaurane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurane_Diterpenoids ent-Kaurane Diterpenoids ent_Kaurene->ent_Kaurane_Diterpenoids Oxidative Modifications (P450s, etc.)

Caption: Biosynthetic pathway of ent-kaurane diterpenoids.

Apoptosis Induction Pathway

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and its analogues primarily induce apoptosis through the mitochondrial-mediated intrinsic pathway.[3][4][9][10] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases.

Apoptosis Pathway cluster_cell Cancer Cell Compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (pro-apoptotic) Compound->Bax promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits MOMP Bax->Mitochondrion induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Mitochondrial-mediated apoptosis pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., +37 °C, 5% CO₂).[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[2][11]

  • Formazan Formation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[1][2][11]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.[1][11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the steps for detecting apoptosis using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations and for the optimal duration.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant. For adherent cells, use gentle trypsinization or a cell scraper.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells for 10-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.[12] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Bcl-2 and Bax

This protocol provides a general workflow for detecting the expression levels of Bcl-2 and Bax proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Procedure:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.[14][15]

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.[13][14]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15]

  • Washing: Wash the membrane again several times with the wash buffer.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of Bcl-2 and Bax between different treatment groups.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer activity of a novel compound.

Experimental Workflow start Compound Synthesis/ Isolation cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot Analysis (e.g., Bcl-2, Bax, Caspases) ic50->western_blot pathway_analysis Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis conclusion Conclusion on Mechanism of Action pathway_analysis->conclusion

Caption: A typical experimental workflow.

References

Cross-Reactivity Profile of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid: A Comparative Guide Based on Structurally Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide addresses the cross-reactivity of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. Direct experimental data on the binding profile and off-target effects of this specific compound are not available in the current scientific literature. To provide a relevant comparative analysis, this document summarizes the known biological activities of structurally related ent-kaurane diterpenoids. The diverse pharmacological effects observed for this class of compounds suggest a potential for cross-reactivity with multiple biological targets.

Executive Summary

This compound is a diterpenoid isolated from the plant Pteris semipinnata. While its specific binding affinities and potential for cross-reactivity have not been documented, the broader family of ent-kaurane diterpenoids exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This inherent polypharmacology suggests that these compounds are likely to interact with multiple cellular targets, a key consideration in drug development. This guide provides a comparative overview of the activities of related compounds to infer potential areas for future cross-reactivity investigation for this compound.

Comparative Biological Activities of ent-Kaurane Diterpenoids

The following table summarizes the documented biological activities of various ent-kaurane diterpenoids. This diversity of action underscores the potential for these compounds to interact with a range of proteins and signaling pathways.

Compound Class/ExampleReported Biological ActivitiesReference
ent-Kaurane Diterpenoids (General) Anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, immunosuppressant, hepatoprotective.[1][2][3][4][1][2][3][4]
Diterpenoids from Croton tonkinensis Anticancer, anti-inflammatory (inhibition of NO production), antimicrobial (against Mycobacterium tuberculosis), osteogenic (enhancement of alkaline phosphatase activity).[5][6][5][6]
Diterpenoids from Pteris semipinnata Anticancer (cytotoxic activity against various cancer cell lines).[7][8][7][8]
Oridonin and Eriocalyxin B Anticancer (telomerase inhibition, p53 activation, NF-κB inhibition).[2][4][2][4]

Potential for Cross-Reactivity: A Conceptual Overview

The wide array of biological effects demonstrated by ent-kaurane diterpenoids suggests that these molecules may not be entirely specific to a single target. This potential for cross-reactivity is a critical aspect to consider during preclinical development. A compound that binds to multiple targets can have both beneficial polypharmacology and undesirable off-target effects.

Cross_Reactivity_Concept cluster_compound ent-Kaurane Diterpenoid cluster_targets Potential Cellular Targets cluster_effects Resulting Biological Effects Compound This compound (and related diterpenoids) Target_A Primary Target (e.g., Anticancer Pathway) Compound->Target_A High Affinity Target_B Off-Target 1 (e.g., Inflammatory Mediator) Compound->Target_B Lower Affinity (Cross-reactivity) Target_C Off-Target 2 (e.g., Ion Channel) Compound->Target_C Lower Affinity (Cross-reactivity) Effect_A Therapeutic Effect (e.g., Apoptosis of Cancer Cells) Target_A->Effect_A Effect_B Side Effect / Additional Effect (e.g., Anti-inflammatory Response) Target_B->Effect_B Effect_C Side Effect / Toxicity Target_C->Effect_C Experimental_Workflow Start Test Compound (this compound) Primary_Assay Primary Target Engagement Assay Start->Primary_Assay Broad_Panel Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) Start->Broad_Panel Hit_Identification Identification of Off-Target Hits Broad_Panel->Hit_Identification Dose_Response Dose-Response and Affinity Determination (IC50, Ki, Kd) Hit_Identification->Dose_Response Functional_Assay Cell-Based Functional Assays for Off-Target Hits Dose_Response->Functional_Assay Conclusion Establish Cross-Reactivity Profile Functional_Assay->Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid
Reactant of Route 2
ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.